N-benzylpyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIFYECULHSHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350734 | |
| Record name | N-benzylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18904-38-6 | |
| Record name | N-Benzylpicolinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-benzylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation of N Benzylpyridine 2 Carboxamide and Its Derivatives
Contemporary Synthetic Routes for N-Benzylpyridine-2-Carboxamide Formation
The construction of the amide bond in this compound is the cornerstone of its synthesis. Modern approaches prioritize efficiency, selectivity, and functional group tolerance, leading to the development of sophisticated catalytic systems and multi-step pathways.
Amidation Reactions and Coupling Strategies
Direct amidation reactions represent the most straightforward approach to this compound. These methods typically involve the coupling of a pyridine-2-carboxylic acid derivative with a benzylamine (B48309).
The direct condensation of pyridine-2-carboxylic acid with benzylamine can be achieved, though it often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com To circumvent this, more reactive derivatives of pyridine-2-carboxylic acid are often employed. For instance, the corresponding acid chloride can be reacted with benzylamine, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. mdpi.com Another approach involves the use of methyl picolinate, a methyl ester of pyridine-2-carboxylic acid, which upon heating with benzylamine, affords the desired amide. prepchem.com
A study demonstrated the successful amidation of pyridine-2-carboxylic acid with benzylamine using a Nb2O5 catalyst, achieving a 90% yield. researchgate.net This highlights the potential of heterogeneous catalysis in promoting this transformation. The reaction of various carboxylic acids, including pyridine-2-carboxylic acid, with benzylamine has been explored using borane-pyridine as a catalyst, demonstrating good yields and tolerance for various functional groups. mdpi.com
To enhance reaction efficiency and mildness, a plethora of coupling reagents and catalysts have been developed for amide bond formation. These reagents activate the carboxylic acid, facilitating its reaction with the amine under gentle conditions.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts a carboxylic acid into a reactive OAt-active ester. wikipedia.org This intermediate readily reacts with an amine to form the amide bond. wikipedia.org The efficiency of HATU is attributed to the neighboring group effect of the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.orgsigmaaldrich.com It is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgcommonorganicchemistry.com
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) is another widely used coupling system. peptide.comcommonorganicchemistry.com EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to hydrolysis. thermofisher.com The addition of HOBt traps this intermediate, forming a more stable active ester that efficiently reacts with the amine. peptide.comnih.govtcichemicals.com This method is known to minimize racemization when dealing with chiral carboxylic acids. peptide.com
Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for constructing the pyridine or benzylamine fragments before the final amidation. For instance, Pd-catalyzed reactions can be used to synthesize functionalized 2-benzylpyridines, which can then be further elaborated. google.comresearchgate.net While not a direct amidation method for pre-existing carboxylic acids and amines, these cross-coupling strategies are integral to the synthesis of complex derivatives. mdpi.comnih.gov
Table 1: Comparison of Catalytic Approaches for this compound Synthesis
| Catalyst/Reagent | Mechanism of Action | Advantages |
|---|---|---|
| HATU | Forms a highly reactive OAt-active ester. wikipedia.org | High coupling efficiency, fast reaction rates, suitable for difficult couplings. wikipedia.orgsigmaaldrich.com |
| EDC/HOBt | Forms an HOBt active ester via an O-acylisourea intermediate. peptide.comthermofisher.com | Minimizes racemization, water-soluble byproducts are easily removed. peptide.com |
| Nb₂O₅ | Heterogeneous catalyst promoting direct amidation. researchgate.net | Catalyst is reusable and can be applied to a range of substrates. researchgate.net |
| Borane-Pyridine | Acts as a liquid catalyst for direct amidation. mdpi.com | Efficient for a wide range of aromatic and aliphatic substrates. mdpi.com |
| Palladium Catalysts | Facilitates C-C and C-N bond formation to construct precursors. mdpi.comnih.gov | Allows for the synthesis of complex, functionalized derivatives. google.comresearchgate.net |
Utilization of Pyridine-2-carboxylic Acid Derivatives and Benzylamines
Multi-step Syntheses and Ring Formation Methodologies
The Hantzsch pyridine synthesis is a classic multi-component reaction used to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297). wikipedia.org While the classic Hantzsch synthesis may not directly yield this compound, variations of this methodology can be adapted to produce substituted pyridine scaffolds. researchgate.netresearchgate.net These scaffolds can then be further functionalized to introduce the carboxamide and benzyl (B1604629) groups in subsequent steps. The reaction can be performed in water and followed by aromatization using agents like ferric chloride or potassium permanganate. wikipedia.org
Nucleophilic substitution reactions are fundamental in the synthesis of this compound and its analogs. libretexts.org For example, a derivative like N-benzyl-4-chloro-pyridine-2-carboxamide can be synthesized from methyl 4-chloropicolinate and benzylamine. prepchem.com The chlorine atom can then be displaced by other nucleophiles to introduce further functionality. prepchem.com This highlights how nucleophilic aromatic substitution on the pyridine ring can be a key step in a multi-step synthesis. The synthesis of related amide derivatives often involves the reaction of a pyridine derivative with an appropriate amine, which is a nucleophilic substitution at the carbonyl carbon. sinica.edu.tw
Table 2: Overview of Multi-step Synthetic Strategies
| Methodology | Description | Key Intermediates |
|---|---|---|
| Hantzsch Pyridine Synthesis | Multi-component reaction to form a dihydropyridine ring, followed by oxidation. wikipedia.org | Dihydropyridines, substituted pyridines. wikipedia.orgresearchgate.net |
| Nucleophilic Substitution | Stepwise introduction of functional groups onto a pre-formed pyridine or benzylamine core. prepchem.comlibretexts.org | Halogenated pyridine derivatives, activated carboxylic acids. prepchem.comsinica.edu.tw |
Hantzsch Pyridine Synthesis Variations
Enzymatic Synthesis Strategies for N-Benzyl Carboxamides
The use of enzymes as biocatalysts offers a green and highly selective alternative for the synthesis of amide bonds. For N-benzyl carboxamides, specific enzymatic strategies have been developed that leverage the catalytic capabilities of certain hydrolases in reverse.
A significant advancement in the enzymatic synthesis of N-benzyl carboxamides involves the enzyme N-substituted formamide (B127407) deformylase (NfdA), originally isolated from Arthrobacter pascens F164. researchgate.netasm.org This enzyme naturally catalyzes the hydrolysis of N-substituted formamides into a corresponding amine and formate. asm.orgnih.gov However, researchers discovered that NfdA can catalyze the reverse reaction, synthesizing N-benzylformamide (NBFA) from benzylamine and formate. researchgate.netnih.gov
This reverse synthesis is contingent on high concentrations of the substrates. asm.org The reaction is not limited to formate; other short-chain carboxylic acids can also serve as acyl donors. Through this enzymatic process, various N-substituted carboxamides, such as N-benzylacetamide and N-benzylpropionamide, have been successfully synthesized from benzylamine and the corresponding acid substrates. asm.orgnih.gov The optimal pH and inhibitor effects on the reverse reaction were found to be nearly identical to those of the forward hydrolytic reaction, which suggests that both reactions occur at the same catalytic site within the enzyme. researchgate.netnih.gov
The substrate scope and kinetic behavior of the reverse reaction of N-substituted formamide deformylase have been investigated to understand its synthetic utility.
Substrate Specificity: The enzyme demonstrates a narrow specificity for the acid substrate. Studies have shown that in addition to formate, only acetate and propionate (B1217596) (carboxylic acids with one to three carbon atoms) are effective substrates for the amidation of benzylamine. asm.orgnih.gov This specificity allows for the controlled synthesis of a select range of N-benzyl carboxamides.
| Amine Substrate | Acid Substrate | Enzymatically Synthesized Product |
|---|---|---|
| Benzylamine | Formate | N-benzylformamide |
| Benzylamine | Acetate | N-benzylacetamide |
| Benzylamine | Propionate | N-benzylpropionamide |
Table 1: Substrate specificity of N-substituted formamide deformylase in the synthesis of N-benzyl carboxamides. asm.orgnih.gov
Kinetic Mechanism: Bisubstrate kinetic analysis, complemented by dead-end inhibition studies using aniline (B41778) as a benzylamine analogue, has elucidated the reaction mechanism. researchgate.netnih.gov The synthesis proceeds via an ordered two-substrate, two-product (bi-bi) mechanism . nih.gov In this pathway, the acid substrate (e.g., formate) is the first to bind to the active site of the enzyme. This is followed by the binding of the amine substrate (benzylamine), leading to the formation of the amide bond and the subsequent release of the N-benzyl carboxamide product. researchgate.netnih.gov
| Step | Description |
|---|---|
| 1 | The carboxylic acid substrate (e.g., formate) binds to the enzyme's active site. |
| 2 | The amine substrate (e.g., benzylamine) binds to the enzyme-acid complex. |
| 3 | The catalytic formation of the amide bond occurs. |
| 4 | The N-benzyl carboxamide product is released from the enzyme. |
| 5 | Water, the second product, is released, regenerating the free enzyme. |
Table 2: The ordered bi-bi kinetic mechanism for the reverse reaction of N-substituted formamide deformylase. researchgate.netnih.gov
N-Substituted Formamide Deformylase in Reverse Reaction
Mechanistic Investigations of Reaction Pathways
Understanding the fundamental mechanisms of amide bond formation is crucial for optimizing existing synthetic routes and designing new ones. Computational and experimental studies have provided deep insights into the energetics, intermediates, and transition states involved.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable under standard conditions, necessitating activation of the carboxylic acid. The energetics of this process are highly dependent on the chosen synthetic route and the nature of the activating agents, catalysts, and substrates.
The pathway from reactants to amide products proceeds through a series of transient intermediates and high-energy transition states. The specific nature of these species is dictated by the reaction mechanism.
In many classical amidation reactions, a key step is the nucleophilic attack of the amine on an activated carboxylic acid derivative, which typically proceeds through a tetrahedral intermediate . acs.org The stability of this intermediate and the energy of the transition states leading to its formation and collapse are critical to the reaction's efficiency.
In reactions mediated by silyl (B83357) chlorides, for example, intermediates such as silylamines and silyl esters can form. acs.orgnih.gov However, the direct formation of an amide from certain silicon-containing intermediates can be hindered by a high energy barrier associated with the formation of an unstable silanone byproduct. acs.orgnih.gov Alternative pathways, often assisted by in-situ generated salts, can promote the reaction by proceeding through more stable intermediates like a silanol. acs.org In some cases, the reaction can be self-catalytic, where substrates or bases promote the amide bond formation via hydrogen bonding, thereby avoiding the formation of highly unstable intermediates. acs.orgnih.gov
Beyond classical ionic pathways, radical-based mechanisms represent an unconventional and powerful approach to amide bond formation. These reactions often employ metal catalysts or photoredox catalysis to generate radical species that would be inaccessible through thermal means. nih.govresearchgate.net
One such mechanism involves a metal-free transamidation that proceeds via an electron-transfer pathway. nih.gov In this process, a base generates an anion from the reacting amine, which then undergoes a single electron transfer (SET) to form an amine radical. This radical interacts with the starting amide to produce a radical anion intermediate. The coupling of these two radical species ultimately leads to the transamidation product. nih.gov
Another approach is the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides. acs.org This method involves a metal catalyst mediating the decarboxylation of the acid to generate a carbon-centered radical. This radical then adds to the isocyanide to form an imidoyl radical, which is subsequently oxidized and trapped to furnish the final amide product. acs.org Photoredox catalysis can also be used to generate amine radical cations, which can then be converted to α-amino radicals that participate in C-C bond formation, leading to amidoalkylation products. beilstein-journals.org These radical pathways demonstrate the versatility of modern synthetic chemistry in constructing amide bonds under unique conditions. nih.govacs.org
Role of Intermediates and Transition States
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation represents a powerful and atom-economical strategy for the synthesis of unsaturated compounds by forming double bonds through the removal of hydrogen. In the context of this compound and related N-heterocycles, this process is particularly relevant for the aromatization of partially saturated precursors or the introduction of a carbonyl group at the benzylic position, converting the methylene (B1212753) bridge into a ketone.
Recent advancements have focused on developing more sustainable and efficient catalytic systems. Metal-free catalysts, in particular, have garnered significant attention as they circumvent issues related to the cost, toxicity, and removal of residual metals from the final products. One such innovative approach involves the use of nitrogen/phosphorus co-doped porous carbon (NPCH) materials. nih.govrsc.org These catalysts have demonstrated high efficacy for the oxidative dehydrogenation of various N-heterocycles, such as tetrahydroquinolines and indolines, using air as the oxidant and water as the solvent, which aligns with the principles of green chemistry. nih.govrsc.org The proposed active sites in these NPCH catalysts are the nitrogen and phosphorus centers integrated within the porous carbon framework. nih.govrsc.org The pyridinic and graphitic nitrogen species within the carbon lattice act as electron-withdrawing and -donating modulators, respectively, which can be tailored to optimize catalytic activity for specific oxidative dehydrogenation reactions. sciopen.com
Transition metal-based catalysts also remain a cornerstone for oxidative dehydrogenation reactions. For instance, cyclometalated ruthenium(III) complexes have been shown to be efficient catalysts for the aerobic oxidative dehydrogenation of benzyl alcohols to the corresponding aldehydes. nii.ac.jp This type of catalysis is directly analogous to the oxidation of the methylene bridge in this compound. The reactions can proceed under mild conditions, utilizing molecular oxygen as the terminal oxidant. nii.ac.jp Similarly, copper oxide (CuO) nanoparticles have been identified as effective catalysts for the oxidative dehydrogenation of alcohols with air, showing high conversion rates at elevated temperatures. dtu.dk Continuous-flow reactors have also been employed to enhance the iron-catalyzed aerobic oxidation of 2-benzylpyridines to their corresponding ketones, demonstrating a method that can improve safety and efficiency. beilstein-journals.org
The general mechanism for these transformations often involves the activation of the C-H bond at the benzylic position by the catalyst, followed by hydrogen abstraction and subsequent oxidation to form the desired product. The choice of catalyst and oxidant is crucial in controlling the selectivity of the reaction and preventing over-oxidation to carboxylic acids.
Optimization of Synthetic Conditions
The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the catalytic system, all of which profoundly influence reaction rate, yield, and purity.
The selection of an appropriate solvent and the fine-tuning of the reaction temperature are critical for maximizing the yield and minimizing by-products. In the synthesis of related carboxamides, reaction conditions are often tailored to the specific transformation. For example, the direct amidation of methyl 4-chloropicolinate with benzylamine to form N-benzyl-4-chloro-pyridine-2-carboxamide proceeds by heating the neat mixture at 100 °C for 16 hours. prepchem.com In other syntheses, such as the preparation of 3-chloro-N-benzylpyrazine-2-carboxamides, a multi-step process involving reflux in toluene (B28343) followed by a reaction in acetone (B3395972) at room temperature is employed. mdpi.com
For catalytic oxidations, both solvent and temperature play a pivotal role in catalyst activity and selectivity. The aerobic oxidation of benzyl alcohols catalyzed by a ruthenium complex showed superior yields in dichloromethane (B109758) (CH2Cl2) under reflux compared to other solvents like tetrahydrofuran (B95107) (THF). nii.ac.jp The oxidation of benzyl alcohol using CuO nanoparticles demonstrated a strong temperature dependence, with conversion rates soaring from 11% at 40 °C to over 99% at 100 °C in toluene. dtu.dk The synthesis of edaravone-N-benzyl pyridinium (B92312) derivatives, a more complex scaffold, was effectively carried out in dimethylformamide (DMF) at a moderately elevated temperature of 40–50 °C. nih.gov
Below is a table summarizing various solvent and temperature conditions used in the synthesis of this compound and analogous structures.
| Product/Reaction | Solvent | Temperature (°C) | Reference |
|---|---|---|---|
| N-benzyl-4-chloro-pyridine-2-carboxamide | None (neat) | 100 | prepchem.com |
| 3-Chloro-N-benzylpyrazine-2-carboxamide | Toluene / Acetone | Reflux / Room Temp. | mdpi.com |
| Aerobic oxidation of 4-methylbenzyl alcohol | Dichloromethane (CH2Cl2) | Reflux | nii.ac.jp |
| Oxidation of benzyl alcohol with CuO | Toluene | 100 | dtu.dk |
| Edaravone-N-benzyl pyridinium derivatives | Dimethylformamide (DMF) | 40-50 | nih.gov |
The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of this compound and its analogues. Different transformations necessitate distinct catalytic systems.
For oxidative dehydrogenation reactions, both metal-free and metal-based catalysts are employed. Nitrogen/phosphorus co-doped porous carbon (NPCH) stands out as a robust, metal-free option that functions 'on-water' under an air atmosphere, offering a green alternative to traditional methods. nih.govrsc.org For metal-based systems, cyclometalated Ru(III) complexes and CuO nanoparticles have proven effective for the aerobic oxidation of relevant alcohol precursors. nii.ac.jpdtu.dk
In syntheses involving C-C bond formation, palladium catalysts are frequently the catalysts of choice. For instance, the decarboxylative coupling of 2-pyridylacetic acid potassium salt with aryl halides to form 2-benzyl pyridines is efficiently catalyzed by a combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand like Xant-Phos. google.com Similarly, Suzuki coupling reactions to introduce benzyl groups onto a heterocyclic core often utilize palladium complexes like Pd(dppf)Cl2. nih.gov
For hydrogenation reactions, which are crucial for modifying the pyridine ring or other functional groups, transition metal-based catalysts are standard. Pearlman's catalyst (20% Pd(OH)2 on carbon) is a preferred choice for the hydrogenation of certain substituted pyridines. google.com More recently, Rhodium(III) oxide (Rh2O3) has been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions (5 bar H2, 40 °C), with a low catalyst loading of 0.5 mol%. rsc.org
The following table provides an overview of different catalysts used in relevant synthetic transformations.
| Reaction Type | Catalyst | Catalyst Loading | Reference |
|---|---|---|---|
| Oxidative Dehydrogenation | Nitrogen/Phosphorus Co-doped Porous Carbon (NPCH) | N/A (heterogeneous) | nih.govrsc.org |
| Aerobic Oxidation | [RuCl(ppy)(tpy)][PF6] | Not specified | nii.ac.jp |
| Aerobic Oxidation | CuO Nanoparticles | 60 mg per 1 mmol substrate | dtu.dk |
| Decarboxylative Coupling | Pd2(dba)3 / Xant-Phos | 0.5 mol% Pd | google.com |
| Suzuki Coupling | Pd(dppf)Cl2 | Not specified | nih.gov |
| Hydrogenation | Pd(OH)2/C (Pearlman's) | N/A (heterogeneous) | google.com |
| Hydrogenation | Rh2O3 | 0.5 mol% | rsc.org |
Achieving high purity and yield is a central goal in synthetic chemistry. A combination of optimized reaction conditions and effective purification methods is typically required. Standard purification techniques for this compound and its derivatives include column chromatography over silica (B1680970) gel mdpi.comgoogle.comnih.gov and recrystallization or trituration with appropriate solvent systems like ether/hexane. prepchem.comnih.gov
To enhance yield, modern synthetic strategies are often employed. The use of specialized coupling reagents for amide bond formation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can lead to high yields (35-66%) in the final amidation step. nih.gov
Furthermore, the adoption of advanced reactor technology can offer significant advantages. Continuous-flow reactors, for example, have been shown to improve yields and safety in oxidation reactions. beilstein-journals.org The superior heat and mass transfer in microreactors can lead to shorter reaction times, higher temperatures without decomposition, and ultimately, enhanced yields and selectivity compared to traditional batch processes. beilstein-journals.org For instance, an alkylation reaction that gave a 31% yield in batch was improved to a 41% yield in a flow system, with decomposition being completely avoided. beilstein-journals.org
Catalyst Selection and Loading
Derivatization Strategies and Scaffold Modification
Modification of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Derivatization can be targeted at either the pyridine ring or the benzyl moiety.
Introducing substituents onto the pyridine ring of this compound allows for systematic exploration of structure-activity relationships. Synthetic strategies typically involve either building the amide from a pre-functionalized pyridine precursor or performing transformations on the intact scaffold.
A common approach is to start with a substituted picolinic acid or its ester. For example, N-benzyl-4-chloro-pyridine-2-carboxamide can be synthesized from methyl 4-chloropicolinate. prepchem.com This chloro-derivative serves as a versatile intermediate; the chlorine atom can be subsequently displaced by other functional groups. For instance, reaction with sodium azide (B81097) followed by catalytic hydrogenation with palladium on carbon provides the corresponding 4-amino-N-benzyl-pyridine-2-carboxamide. prepchem.com
Similarly, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides (pyrazine being an analogue of pyridine) demonstrates the use of a chlorinated heterocyclic starting material. mdpi.com The resulting chloro-derivatives can undergo further modification, such as aminodehalogenation, to introduce a second substituted benzylamino group onto the ring. mdpi.com Ruthenium-catalyzed hydroboration has been used for the 1,4-dearomatization of 3-substituted pyridines, creating N-boryl-1,4-dihydropyridines which can be further functionalized, although this method was noted to be ineffective for 2-substituted pyridines likely due to steric hindrance. nih.gov
The following table lists examples of substitutions made on the pyridine ring or analogous heterocyclic systems.
| Position of Substitution | Substituent | Synthetic Method | Reference |
|---|---|---|---|
| 4-position | -Cl | Amidation of methyl 4-chloropicolinate | prepchem.com |
| 4-position | -NH2 | From 4-chloro derivative via azide displacement and reduction | prepchem.com |
| 3-position (Pyrazine analogue) | -Cl | Amidation of 3-chloropyrazine-2-carbonyl chloride | mdpi.com |
| 3-position (Pyrazine analogue) | -NH-benzyl | Aminodehalogenation of 3-chloro derivative | mdpi.com |
| 4-position | -Alkyl | Transient activation and reaction with electrophiles | amazonaws.com |
Modifications of the Benzyl Moiety
The benzyl group of this compound offers a versatile platform for introducing a wide range of substituents. These modifications are typically achieved by employing variously substituted benzylamines in the initial amidation reaction with a pyridine-2-carboxylic acid derivative. This approach allows for the systematic investigation of structure-activity relationships (SAR) by altering the electronic and steric properties of the benzyl ring.
Research into analogous N-benzylpyrazine-2-carboxamides has demonstrated the impact of benzyl ring substitution on biological activity. For instance, studies have shown that introducing electron-donating groups like 4-methoxy or electron-withdrawing groups such as 3-trifluoromethyl onto the benzyl ring can significantly influence the antimycobacterial properties of the resulting compounds. mdpi.com The synthesis generally involves the condensation of a pyrazine-2-carboxylic acid chloride with the appropriately substituted benzylamine under mild conditions, often resulting in high yields ranging from 59% to 91%. mdpi.com
Similarly, the synthesis of sorafenib (B1663141) derivatives has involved the preparation of 4-chloro-N-benzylpyridine-2-carboxamide. This was achieved through the amidation of 4-chloropyridine-2-carbonyl chloride hydrochloride with benzylamine in the presence of triethylamine as an HCl acceptor. mdpi.com This highlights a standard and effective method for creating the core amide bond, which can be adapted for various substituted benzylamines.
Further studies on molecules incorporating an N-benzyl pyridinium moiety have shown that substitutions on the benzyl group, such as halogens (fluoro, chloro, bromo) and methyl groups, can enhance biological activities like acetylcholinesterase (AChE) inhibition compared to the unsubstituted analogue. tandfonline.com These derivatives are often synthesized via quaternization of a pyridyl compound with a substituted benzyl bromide. tandfonline.com
The following table summarizes various modifications made to the benzyl moiety in related carboxamide structures and the synthetic context.
Table 1: Examples of Benzyl Moiety Modifications in N-Benzyl(hetero)aryl-2-carboxamides
| Heteroaryl Core | Benzyl Substituent | Synthetic Method | Precursors | Reference |
|---|---|---|---|---|
| Pyrazine (B50134) | 4-Methoxy | Condensation | 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride, 4-methoxybenzylamine | mdpi.com |
| Pyrazine | 3-Trifluoromethyl | Condensation | 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride, 3-trifluoromethylbenzylamine | mdpi.com |
| Pyrazine | 2-Methyl | Aminolysis | 3-Chloropyrazine-2-carbonyl chloride, 2-methylbenzylamine | mdpi.com |
| Pyrazine | 3,4-Dichloro | Aminolysis | 3-Chloropyrazine-2-carbonyl chloride, 3,4-dichlorobenzylamine | mdpi.com |
| Pyridine | None (unsubstituted) | Amidation | 4-Chloropyridine-2-carbonyl chloride hydrochloride, benzylamine | mdpi.com |
Regioselective Functionalization Approaches
Regioselective functionalization of the pyridine ring in this compound is crucial for fine-tuning the molecule's properties. Various advanced methodologies, primarily focusing on C-H bond activation and halogenation, have been developed for pyridines and related heterocycles, which are applicable to this scaffold.
Palladium-catalyzed direct C-H arylation represents a powerful tool for modifying the pyridine ring. The regioselectivity of these reactions is often governed by the electronic properties of the C-H bonds and can be directed by substituents already present on the ring. nih.gov For electron-deficient pyridines, predictable regioselectivity can be achieved; for example, 3-substituted pyridines tend to undergo C4-arylation, while 4-substituted pyridines favor C3-arylation. nih.gov The carboxamide group at the C2 position in this compound can act as a directing group, potentially favoring functionalization at the C3 position. In related systems, such as 8-amidoquinolines, the amide group effectively directs halogenation to the C5 and C7 positions. mdpi.com
Another key strategy is regioselective halogenation, which introduces a versatile handle for subsequent cross-coupling reactions. The halogenation of pyridine N-oxides is a well-established method to achieve high regioselectivity, typically at the C2 position. nih.gov For direct halogenation of the pyridine ring, innovative methods have been developed. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org The functionalization of 2-chloropyridines has been shown to proceed with high regioselectivity at the C4 and C5 positions, providing another route to specifically substituted pyridines. mdpi.com
These functionalization techniques allow for precise structural modifications, enabling the synthesis of a diverse library of this compound derivatives.
Table 2: Summary of Regioselective Functionalization Approaches for Pyridine Systems
| Functionalization Type | Method | Position(s) Functionalized | Catalyst/Reagents | Key Findings | Reference |
|---|---|---|---|---|---|
| C-H Arylation | Direct Arylation | C3 or C4 | Pd(OAc)₂, Ligands (e.g., P(n-Bu)Ad₂), Base (e.g., Cs₂CO₃) | Regioselectivity depends on electronic character of existing substituents. | nih.gov |
| C-H Arylation | Oxidative Cross-Coupling | C2 | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | Effective for pyridine N-oxides. | mdpi.com |
| Halogenation | Halogenation of N-Oxide | C2 | N/A | Provides practical access to 2-halo-substituted pyridines. | nih.gov |
| Halogenation | Zincke Imine Intermediate | C3 | Zincke salt, Halogen source (e.g., NBS, NCS) | Highly regioselective for 3-halopyridines under mild conditions. | chemrxiv.org |
| Halogenation | Directed Halogenation | C5 (on quinoline) | FeCl₃, Halogen source (e.g., NCS, NBS, NIS) | Amide at C8 directs halogenation to C5 and C7. | mdpi.com |
Advanced Spectroscopic and Structural Characterization of N Benzylpyridine 2 Carboxamide and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural determination of N-benzylpyridine-2-carboxamide in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the amide N-H. The chemical shifts (δ) of the pyridine protons are typically observed in the downfield region (around 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. chemicalbook.com The benzyl protons, including the methylene (B1212753) (-CH2-) and phenyl protons, resonate at distinct chemical shifts. The methylene protons usually appear as a singlet or a doublet, depending on the coupling with the amide proton, while the phenyl protons produce signals in the aromatic region.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbon atoms of the pyridine ring show resonances at characteristic downfield shifts, with the carbon adjacent to the nitrogen appearing at the lowest field. researchgate.net The carbonyl carbon of the amide group is also readily identifiable by its significant downfield shift (typically in the range of 160-180 ppm). libretexts.org The chemical shifts of the benzyl group carbons further confirm the structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.0 - 8.6 | 120 - 150 |
| Benzyl -CH₂- | ~4.5 | ~45 |
| Benzyl Phenyl | 7.2 - 7.4 | 127 - 140 |
| Amide N-H | Variable (depends on solvent and concentration) | - |
| Amide C=O | - | 160 - 180 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
2D NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the pyridine ring and within the benzyl phenyl group, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene protons' signal will correlate with the methylene carbon's signal.
These 2D NMR methods, when used in combination, provide a detailed and robust structural elucidation of this compound. ucsb.edu
While solution-state NMR provides information about the time-averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of this compound in the crystalline state. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com
In the solid state, the molecule may adopt a preferred conformation due to crystal packing forces and intermolecular interactions, such as hydrogen bonding. rsc.org Solid-state ¹³C NMR can reveal the presence of different conformers or polymorphs by the appearance of distinct sets of resonances. Furthermore, ssNMR can be used to study the geometry of hydrogen bonds by analyzing the chemical shifts of the involved nuclei, particularly ¹⁵N. mdpi.com
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Vibrational Spectroscopy (FT-IR and FT-Raman)
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. esisresearch.orgnih.gov They are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions.
The vibrational spectra of this compound are characterized by distinct bands corresponding to the vibrations of the amide and pyridine moieties. arxiv.org
Amide Vibrations:
N-H Stretch: The N-H stretching vibration typically appears as a strong band in the FT-IR spectrum, usually in the region of 3400-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding. nih.gov
C=O Stretch (Amide I): The carbonyl stretching vibration is one of the most intense bands in the IR spectrum, found in the range of 1700-1630 cm⁻¹. Its frequency is influenced by electronic and steric effects, as well as hydrogen bonding.
N-H Bend (Amide II): This mode, which involves coupling of the N-H in-plane bending and C-N stretching, appears around 1600-1500 cm⁻¹.
Pyridine Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching modes are typically observed in the 1600-1400 cm⁻¹ region. nih.gov Ring breathing and other deformation modes appear at lower frequencies. researchgate.net
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Technique |
| N-H Stretch | 3400 - 3200 | FT-IR |
| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, FT-Raman |
| C-H Stretch (Aliphatic) | 3000 - 2850 | FT-IR, FT-Raman |
| C=O Stretch (Amide I) | 1700 - 1630 | FT-IR |
| N-H Bend (Amide II) | 1600 - 1500 | FT-IR |
| C=C/C=N Stretch (Pyridine) | 1600 - 1400 | FT-IR, FT-Raman |
Vibrational spectroscopy is a powerful tool for studying hydrogen bonding. mdpi.com The formation of hydrogen bonds, particularly involving the amide group (N-H···O=C), leads to predictable shifts in the vibrational frequencies. researchgate.netosti.gov
A downward shift (redshift) in the N-H stretching frequency is a clear indicator of hydrogen bond formation. nih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. Similarly, the C=O stretching frequency also shifts to lower wavenumbers upon hydrogen bonding, as the bond is weakened by the interaction of the oxygen's lone pair with a hydrogen atom. scispace.com
By comparing the spectra of this compound in different states (e.g., dilute solution in a non-polar solvent vs. concentrated solution or solid state), the extent and nature of hydrogen bonding can be assessed. In the solid state, these interactions can lead to the formation of extended supramolecular structures, such as chains or dimers. nih.gov
Elucidation of Amide and Pyridine Vibrational Modes
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, detailed information regarding bond lengths, angles, and intermolecular interactions can be elucidated, providing unequivocal structural proof. uhu-ciqso.es
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) has been employed to characterize this compound analogues and their metal complexes, revealing precise solid-state structures. While a specific structure for this compound (C₁₃H₁₂N₂O) was not found in the reviewed literature, detailed crystallographic data for closely related compounds provide significant insight into the expected structural motifs.
For instance, the related compound N-(pyridine-2-carbonyl)pyridine-2-carboxamide (C₁₂H₉N₃O₂) was synthesized and its structure determined by SC-XRD. nih.govnih.gov Similarly, various metal complexes incorporating pyridine-2-carboxamide-based ligands have been structurally characterized, demonstrating the ligand's coordination behavior. rsc.orgacademie-sciences.fr A trinuclear Zinc(II) complex, [Zn₃(L1)₄(L2)₂(CH₃COO)₂], utilized a derivative of pyridine-2-carboxylic acid, showcasing complex coordination geometries. semanticscholar.org
The table below presents crystallographic data for representative related compounds, illustrating the typical parameters obtained from SC-XRD analysis.
Table 1: Crystallographic Data for this compound Analogues and Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ | Orthorhombic | Pna2₁ | - | - | - | - | - | - | nih.gov |
| N-Benzylpyridine-2-sulfonamide | C₁₂H₁₂N₂O₂S | Monoclinic | P2₁/c | 11.099(2) | 10.709(2) | 9.513(2) | 90 | 91.893(4) | 90 | nih.gov |
| [Cu(L⁵)₂(H₂O)]·H₂O | C₂₄H₂₂Cl₂CuN₄O₃ | Monoclinic | C2/c | 19.337(4) | 11.053(2) | 24.288(5) | 90 | 98.78(3) | 90 | rsc.org |
| [Cu(NPyPzCa)(NO₃)(DMSO)] | C₁₂H₁₄CuN₄O₅S | Triclinic | P-1 | 8.270(5) | 10.298(5) | 10.689(5) | 71.18(5) | 76.53(5) | 77.29(5) | academie-sciences.fr |
Note: L⁵ represents the deprotonated form of N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide. NPyPzCa represents N-(2-pyridylmethyl)-2-pyrazinecarboxamide.
Analysis of Bond Angles, Torsion Angles, and Spatial Arrangements
In the related N-benzylpyridine-2-sulfonamide, the dihedral angle between the benzene (B151609) and pyridine rings is 75.75 (9)°. nih.gov The C1—S1—N1—C6 torsion angle in this molecule is -71.85 (15)°. nih.gov For N-(pyridine-2-carbonyl)pyridine-2-carboxamide, the molecule is nearly planar, with a small dihedral angle of 6.1 (2)° between the two pyridine rings. nih.gov
In metal complexes, the coordination of the ligand to the metal center significantly influences the geometry. In a copper(II) complex with N-(2-pyridylmethyl)-2-pyrazinecarboxamide, the Cu(II) atom exhibits a square base pyramidal geometry. academie-sciences.fr The bond lengths from the copper center to the ligand's nitrogen atoms are critical in defining this geometry, with Cu(II)NₐₘᵢᏧₒ, Cu(II)Nₚᵧ, and Cu(II)Nₚ𝓏 distances measured at approximately 1.91-1.92 Å, 1.99-2.01 Å, and 2.00-2.03 Å, respectively. academie-sciences.fr In another copper complex, different orientations of a carboxamide group were described as equatorial or axial based on their torsion angles. researchgate.net
Table 2: Selected Bond and Torsion Angles for this compound and Related Compounds
| Compound | Parameter | Angle (°) | Description | Ref. |
|---|---|---|---|---|
| N-Benzylpyridine-2-sulfonamide | Dihedral Angle | 75.75 (9) | Angle between benzene and pyridine rings | nih.gov |
| N-Benzylpyridine-2-sulfonamide | Torsion Angle (C1-S1-N1-C6) | -71.85 (15) | Defines the orientation around the S-N bond | nih.gov |
| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | Dihedral Angle | 6.1 (2) | Angle between the two pyridine rings | nih.gov |
| [Cu(NPyPzCa)(NO₃)(DMSO)] | N(amido)-Cu-N(Py) | - | Illustrates coordination geometry | academie-sciences.fr |
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. mdpi.comescholarship.org These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing arrangements and may exhibit distinct physical properties. mdpi.com For a flexible molecule like this compound, with its rotatable bonds connecting the benzyl and picolinamide (B142947) moieties, conformational polymorphism is a significant consideration.
Crystal engineering focuses on designing and controlling the formation of crystalline structures through an understanding of intermolecular interactions. For carboxamides, hydrogen bonding is a primary tool in crystal engineering. rsc.org In the crystal structure of N-benzylpyridine-2-sulfonamide, molecules are linked into chains by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov These chains are then cross-linked by C—H⋯O interactions to form a two-dimensional network. nih.gov
The aggregation of molecules in carboxamide polymorphs is often governed by a combination of C–H⋯O, C–H⋯N, N–H⋯N, and π-stacking interactions. rsc.org The presence of both a pyridine ring and a benzene ring in this compound offers the potential for π-π stacking interactions, which could further direct the crystal packing and potentially lead to different polymorphic forms. nih.gov The interplay between strong hydrogen bonds (N-H···O) and weaker interactions (C-H···π, π-π stacking) determines the final crystal architecture. escholarship.orgrsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming molecular weight and elucidating chemical structures through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net The exact mass of this compound (C₁₃H₁₂N₂O) is calculated to be 212.09500 u. chemsrc.com An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value would serve as strong evidence for the compound's identity, confirming its elemental composition. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate the ions for analysis without significant fragmentation. miamioh.edu
Fragmentation Pattern Analysis for Structural Verification
In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, several fragmentation pathways can be predicted based on its structure and data from related compounds. The gas-phase fragmentation of benzylpyridinium ions is known to proceed primarily via the cleavage of the C-N bond connecting the benzyl and pyridine groups. researchgate.net
Probable key fragmentations for protonated this compound ([M+H]⁺, m/z 213.1) would include:
Cleavage of the benzyl-nitrogen bond: This is a common pathway for benzylamines and related structures, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91 or the tropylium (B1234903) ion rearrangement product. researchgate.netlibretexts.org The other fragment would be neutral picolinamide.
Cleavage of the amide C-N bond: This would result in the formation of a picolinoyl cation (C₆H₄NO⁺) at m/z 106 and neutral benzylamine (B48309).
Loss of the carboxamide group: General fragmentation patterns for amides can be complex, but loss of the entire functional group is possible. libretexts.org
Rearrangements: Under ESI conditions, intramolecular rearrangements, such as benzyl group migrations, have been observed in similar structures prior to fragmentation. researchgate.net
Analysis of these characteristic fragment ions and neutral losses provides a fingerprint that helps to verify the connectivity of the atoms within the molecule. libretexts.org
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₃H₁₂N₂O |
| N-Benzylpyridine-2-sulfonamide | C₁₂H₁₂N₂O₂S |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ |
| N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide | C₁₃H₁₁ClN₂O |
| N-(2-pyridylmethyl)-2-pyrazinecarboxamide | C₁₁H₁₀N₄O |
| 6-phenylpyridine-2-carboxylic acid | C₁₂H₉NO₂ |
| bis(4-pyridyl)amine | C₁₀H₉N₃ |
| Benzylamine | C₇H₉N |
| Picolinamide | C₆H₆N₂O |
| Toluene (B28343) | C₇H₈ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is characterized by transitions within its conjugated π-system. Upon complexation with a metal ion, new absorption bands, known as charge-transfer bands, often appear, providing direct evidence of metal-ligand electronic interactions.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is dominated by electronic transitions originating from its constituent aromatic and functional groups: the pyridine ring, the benzyl group, and the amide linker. The primary transitions observed are π→π* and n→π*.
π→π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. The molecule possesses an extended conjugated system formed by the delocalized electrons of the pyridine and benzene rings, linked by the amide group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to the individual, unconjugated chromophores. libretexts.org For example, benzene absorbs around 254 nm, while pyridine shows a π→π* transition at approximately 240 nm. libretexts.orgrasayanjournal.co.in The extended conjugation in this compound is expected to shift these bands to longer wavelengths.
n→π Transitions: These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the amide group and the pyridine nitrogen) is promoted to a π antibonding orbital. uzh.ch These transitions are typically observed at longer wavelengths than π→π* transitions but have a much lower molar absorptivity because of the poor spatial overlap between the n and π* orbitals. libretexts.orguzh.ch In pyridine, a weak n→π* transition is observed in the 320-380 nm region. libretexts.org Similarly, benzamides exhibit n→π* transitions associated with the carbonyl group. researchgate.net
The combination of these chromophores in a single conjugated molecule leads to a complex UV-Vis spectrum. The main absorption bands are typically assigned to the π→π* transitions of the entire conjugated system, while the weaker, longer-wavelength n→π* transitions may appear as shoulders on the main absorption peaks.
| Chromophore | Transition Type | Typical λmax (nm) | Reference |
|---|---|---|---|
| Benzene | π→π | ~254 | libretexts.org |
| Pyridine | π→π | ~240 | libretexts.org |
| Pyridine | n→π | 320 - 380 | libretexts.org |
| Carbonyl (Amide) | n→π | ~270 - 300 | libretexts.org |
| Conjugated Benzamide System | π→π* | 260 - 280 | libretexts.org |
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) in Complexes
When this compound acts as a ligand to form a coordination complex with a transition metal, new, often intense, absorption bands can appear in the UV-Vis spectrum. These are known as charge-transfer (CT) bands and are generally much more intense than the weaker d-d transitions. libretexts.org These CT bands are classified as either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), depending on the direction of electron transfer upon photoexcitation.
Ligand-to-Metal Charge Transfer (LMCT)
LMCT transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, effectively reducing the metal center in the excited state. libretexts.org These transitions are favored under specific conditions:
The metal ion is in a high oxidation state (e.g., Cu(II), Au(III), Cr(VI), Mn(VII)). libretexts.org
The metal has empty or partially filled d-orbitals at a relatively low energy. libretexts.org
The ligand possesses high-energy lone pairs of electrons (i.e., it is a good electron donor). libretexts.org
This compound, with its electron-rich amide and pyridine moieties, can facilitate LMCT when coordinated to an electron-deficient metal center. For instance, in a hypothetical complex with Cu(II), an electron could be transferred from the π-orbitals of the ligand to the half-filled d-orbitals of the copper ion. The spectra of such complexes often show broad, intense bands that can sometimes overlap with the ligand's internal π→π* transitions. researchgate.net For example, some Cu(II) complexes show LMCT bands, and related Au(III) complexes with ligands like 2-benzylpyridine (B1664053) also exhibit transitions with LMCT character. cardiff.ac.ukresearchgate.net
Metal-to-Ligand Charge Transfer (MLCT)
MLCT transitions involve the transfer of an electron from a metal-based d-orbital to an empty π* antibonding orbital of the ligand, resulting in the oxidation of the metal center in the excited state. libretexts.org The conditions that favor MLCT are:
The metal ion is in a low oxidation state and is electron-rich (e.g., Ru(II), Re(I), Ir(III)). libretexts.org
The ligand possesses low-lying empty π* orbitals (i.e., it is a good π-acceptor). libretexts.org
The pyridine ring of this compound has a low-lying π* orbital, making it a suitable candidate for accepting electron density from a metal. Ruthenium(II) complexes containing polypyridyl ligands are classic examples where intense MLCT bands are observed in the visible region (400-550 nm), and these transitions are often responsible for their rich photochemistry and strong colors. scirp.orgacs.org A complex of this compound with Ru(II) would be expected to display similar intense MLCT bands, corresponding to the excitation of a d-electron from the Ru(II) center to the π* system of the pyridine-carboxamide ligand. scirp.orgmdpi.com
| Complex Type (Representative) | Metal Ion | Transition Type | Typical λmax (nm) | Reference |
|---|---|---|---|---|
| [Ru(NH3)4(L)(L')]2+ (L=pyridine derivative) | Ru(II) | MLCT (d→π*) | 400 - 515 | scirp.org |
| [Ru(bpy)2(nicotine)2]2+ | Ru(II) | MLCT | ~450 | acs.org |
| [Au(bipydmb-H)X]+ | Au(III) | LMCT (partial) | ~410 | cardiff.ac.uk |
| Cu(II) Carboxylate Complexes | Cu(II) | d-d / LMCT | 500 - 700 (d-d), ~420-440 (LMCT) | researchgate.net |
Coordination Chemistry and Metal Complexation of N Benzylpyridine 2 Carboxamide
Ligand Properties of N-Benzylpyridine-2-Carboxamide
This compound is a derivative of picolinamide (B142947), featuring a pyridine (B92270) ring, an amide group, and an N-benzyl substituent. This structure provides multiple potential donor sites for coordination with metal ions, including the pyridine nitrogen, the amide oxygen, and the deprotonated amide nitrogen.
This compound and its parent compound, picolinamide, can exhibit several coordination modes.
Monodentate Coordination : The ligand can coordinate to a metal center through a single donor atom. For instance, in the formation of some gold(III) adducts with related 2-substituted pyridine ligands, the initial coordination occurs through the pyridine nitrogen atom before other reactions proceed. researchgate.netmdpi.com
Bidentate Coordination : This is the most common mode for related picolinamide-type ligands.
N,O-Chelation : The ligand coordinates through the pyridine nitrogen and the carbonyl oxygen of the amide group, forming a stable five-membered chelate ring. researchgate.net This is a prevalent bonding mode for a wide range of transition metal complexes.
N,N'-Chelation : In a less common arrangement, the ligand can coordinate through the pyridine nitrogen and the deprotonated amide nitrogen. This mode requires the deprotonation of the amide N-H group and results in the formation of a stable aurocycle. This has been observed with third-row transition metal ions like gold(III), which can facilitate amide deprotonation. researchgate.net For example, the reaction of picolinamide with HAuCl₄ leads to a square planar Au(III) complex where the ligand is coordinated via two nitrogen atoms. researchgate.net
Table 1: Observed Coordination Modes of Picolinamide-Type Ligands This interactive table summarizes the coordination behaviors discussed.
| Coordination Mode | Donor Atoms Involved | Common Metal Ions | Structural Feature |
|---|---|---|---|
| Monodentate | Pyridine Nitrogen | Au(III) (initial adduct) | Initial reaction intermediate |
| Bidentate (N,O) | Pyridine N, Amide O | Various Transition Metals | Five-membered chelate ring |
| Bidentate (N,N') | Pyridine N, Amide N⁻ | Au(III), other 3rd-row metals | Five-membered aurocycle |
| Tridentate | Pyridine N, Amide N⁻, Other | Pd(II) (with functionalized ligands) | Pincer-type complex |
The N-benzyl group significantly impacts the steric and electronic properties of the ligand, which in turn affects the structure and reactivity of its metal complexes.
Steric Influence : The benzyl (B1604629) group is sterically bulky. vulcanchem.com This bulk can influence the coordination geometry and the accessibility of the metal center. In reactions such as cyclometalation, steric effects are crucial in determining the regioselectivity, with larger substituents often favoring the formation of less sterically hindered products. researchgate.netrsc.org For instance, studies on related N-benzyl imidazolium (B1220033) salts show that steric hindrance is more pronounced in the formation of six-membered cyclometalated rings compared to five-membered rings. rsc.org This steric pressure can affect the stability and formation of different isomers.
Electronic Influence : The benzyl group is generally considered to be electron-donating. vulcanchem.com This can increase the electron density on the amide nitrogen and, by extension, the pyridine ring. Such electronic effects can modulate the kinetic and thermodynamic favorability of coordination and subsequent reactions like C-H activation. researchgate.net For example, in some ruthenium-catalyzed reactions, kinetic selectivity favors electron-donating substituents, while thermodynamic stability favors electron-withdrawing ones. researchgate.net
Mono-, Bi-, and Tridentate Coordination Modes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
This compound and its analogs form stable complexes with a wide array of transition metals.
Gold (Au) : Gold(III) complexes have been synthesized by reacting ligands like 2-benzylpyridine (B1664053) with sodium tetrachloroaurate(III). mdpi.com These reactions can yield either monodentate adducts, [Au(ligand)Cl₃], or, upon heating, cyclometalated complexes, [Au(ligand-H)Cl₂], where a C-H bond on the benzyl ring is activated. mdpi.comresearchgate.net
Iron (Fe) : Diiron(II) complexes have been prepared using 2-benzylpyridine as an ancillary ligand. nih.gov The synthesis involves reacting a pre-formed diiron carboxylate complex with the pyridine ligand in a solvent like dichloromethane (B109758), leading to ligand exchange and the formation of complexes such as [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(2-Bnpy)₂]. nih.gov
Palladium (Pd) : Palladium(II) complexes with functionalized pyridine carboxamides have been synthesized, demonstrating both N,N-bidentate and N,N,P-tridentate coordination modes. mdpi.com
Copper (Cu) : Copper(II) complexes with related ligands like 4-benzylpyridine (B57826) have been synthesized, often resulting in binuclear structures with bridging carboxylate ligands, forming a "paddle-wheel" arrangement. ub.edu The reaction of a copper(II) piperamidinate compound with 2-benzylpyridine has also been shown to yield a paddle-wheel core structure. csic.es
Ruthenium (Ru) : While specific complexes with this compound are not detailed in the provided results, ruthenium complexes with various pyridine-based ligands are well-documented, often used in catalysis and showing diverse coordination geometries. researchgate.netmdpi.com
Other Metals (Ni, Co, Zn, Pt, Mn) : Picolinamide and other pyridine carboxamide derivatives are known to form complexes with a variety of other transition metals, including Ni(II), Co(II), and Zn(II). cyberleninka.ru The coordination chemistry typically involves the formation of stable chelate structures. researchgate.netcyberleninka.ru Platinum(II) and Platinum(IV) complexes with pyrazine (B50134) carboxamides, which are structurally similar, have also been characterized. bendola.com
The stoichiometry and resulting coordination geometry of the metal complexes are highly dependent on the metal ion, the reaction conditions, and the specific coordination mode of the ligand.
Stoichiometry : Common stoichiometries include 1:1, 1:2, and 2:2 (metal:ligand). For example, diiron(II) complexes often exhibit a 2:2 stoichiometry with two iron centers and two benzylpyridine ligands. nih.gov Gold(III) complexes typically form 1:1 adducts or cyclometalated species. mdpi.com
Coordination Geometries :
Square Planar : This geometry is characteristic of d⁸ metal ions like Au(III) and Pd(II). researchgate.netmdpi.commdpi.com For instance, the [Au(picolinamide)Cl₂] complex is nearly square planar. researchgate.net
Octahedral : This geometry is common for many transition metals, including Fe(II), Co(II), and Ni(II). The geometry is often distorted due to factors like the Jahn-Teller effect in Cu(II) complexes. researchgate.net
Paddle-Wheel : This binuclear structure is observed for some Cu(II) complexes, where four carboxylate ligands bridge two copper centers, and the axial positions are occupied by ligands such as benzylpyridine. ub.educsic.es
Table 2: Examples of Metal Complexes with this compound Analogs This interactive table provides a summary of characterized metal complexes.
| Metal | Ligand Analog | Complex Formula/Type | Coordination Geometry |
|---|---|---|---|
| Au(III) | Picolinamide | [Au(pla)Cl₂] | Nearly Square Planar |
| Au(III) | 2-(1-Ethylbenzyl)pyridine | [Au(pyeb-H)Cl₂] | Cyclometalated, Square Planar |
| Fe(II) | 2-Benzylpyridine | [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(2-Bnpy)₂] | Doubly-bridged, Dinuclear |
| Cu(II) | 4-Benzylpyridine | [Cu(μ-MeCO₂)₂(4-Bzpy)]₂ | Paddle-wheel, Binuclear |
| Pd(II) | Phosphorylated Carboxamide | [Pd(L)Cl] | Pincer, Square Planar |
Advanced spectroscopic techniques are essential for elucidating the precise electronic structure and coordination environment of these metal complexes.
¹⁹⁷Au Mössbauer Spectroscopy : This technique is particularly useful for studying gold complexes. For the analogous complex Dichloro(pyridine-2-carboxamido-N¹,N²)gold(III), the ¹⁹⁷Au Mössbauer spectrum displays a doublet, which is consistent with a distorted square planar Au(III) center. researchgate.net The key parameters obtained are:
Isomer Shift (IS) : The IS value (e.g., 3.22 mm s⁻¹ relative to Au metal) provides information about the oxidation state and the s-electron density at the gold nucleus. researchgate.net
Quadrupole Splitting (QS) : The QS value (e.g., 2.40 mm s⁻¹) is sensitive to the symmetry of the electric field gradient around the nucleus. A large QS value indicates a significant deviation from cubic symmetry, as seen in a square planar environment. researchgate.net
⁵⁷Fe Mössbauer Spectroscopy : While not reported for a complex of the specific title compound, ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for studying the spin states and coordination environments of iron complexes, such as the diiron(II) complexes formed with 2-benzylpyridine. mdpi.comnih.gov It can distinguish between different oxidation states (Fe(II)/Fe(III)) and spin states (high-spin/low-spin) of the iron centers. mdpi.com
Stoichiometry and Coordination Geometries
Structural Analysis of Metal Complexes
The structural elucidation of metal complexes containing this compound and related ligands is fundamental to understanding their properties. X-ray crystallography provides definitive insights into the coordination geometry, bond parameters, and conformational states of these molecules.
X-ray diffraction studies on analogous pyridine-2-carboxamide complexes have revealed several common coordination modes. The most prevalent is a bidentate chelation involving the pyridine nitrogen and the amide oxygen atom, which forms a stable five-membered chelate ring. researchgate.net A less common but significant coordination mode involves chelation through the pyridine nitrogen and the deprotonated amide nitrogen atom; this N,N-coordination has been observed with some third-row transition metal ions like gold(III). researchgate.net
In some cases, the ligand can act as a tridentate donor, particularly in multinuclear complexes. For instance, in a dimeric copper(II) complex, a deprotonated pyridine-2,6-dicarboxamide ligand was found to be tridentate through the central pyridine nitrogen and the two deprotonated carboxamide groups to one copper center, while a terminal pyridyl ring coordinates to a second copper atom. nih.govrsc.org The specific coordination adopted depends on factors such as the metal ion's identity, its oxidation state, the reaction conditions, and the presence of competing ligands or counter-ions. researchgate.net
Table 1: Common Coordination Modes of Pyridine-Carboxamide Ligands
| Coordination Mode | Donor Atoms | Chelate Ring Size | Typical Metal Ions | Reference |
|---|---|---|---|---|
| Bidentate (N,O) | Pyridine-N, Amide-O | 5-membered | Cu(II), Cd(II), Zn(II) | researchgate.net |
| Bidentate (N,N) | Pyridine-N, Amide-N⁻ | 5-membered | Au(III), Pd(II) | researchgate.net |
| Tridentate (N,N,N) | Pyridine-N, Amide-N⁻, Pyridyl-N | Varies | Cu(II) | nih.govrsc.org |
The process of metal complexation invariably induces distortions in both the ligand geometry and the ideal coordination geometry of the metal center. Upon coordination, significant changes can be observed in the bond lengths and angles of the this compound ligand itself. For example, coordination to a metal center can lengthen the C=O bond and shorten the C-N bond of the amide group, indicating a change in the electronic distribution within the ligand. nsf.gov
The coordination polyhedra of the metal centers are often distorted from idealized geometries. For instance, six-coordinate complexes frequently exhibit a distorted octahedral geometry, while four-coordinate complexes may adopt geometries that are distorted towards tetrahedral from an ideal square-planar arrangement. researchgate.net These distortions arise from the steric constraints imposed by the chelate rings, the electronic effects of the ligand, and packing forces within the crystal lattice. Conformational analysis shows that while small molecules ideally have minimal conformational changes to avoid energetic penalties upon binding, the formation of the metal-ligand bond can lock the ligand into a specific conformation not favored in its free state. nih.gov
X-ray Crystallography of Metal-Ligand Coordination
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes derived from this compound are a direct consequence of the interaction between the metal d-orbitals and the ligand's molecular orbitals. These properties are typically investigated using magnetic susceptibility measurements and electrochemical methods.
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which defines its spin state and magnetic moment. alfa-chemistry.comlibretexts.org The spin state of a metal ion in a complex (e.g., high-spin or low-spin for octahedral complexes) is determined by the balance between the ligand field splitting energy and the electron spin-pairing energy.
For example, a d⁹ metal ion like copper(II) typically has one unpaired electron, resulting in a paramagnetic spin state of S=1/2. researchgate.net In contrast, a d⁸ metal ion in a strong-field, square-planar environment, such as gold(III), is typically diamagnetic with a spin state of S=0. researchgate.net In polynuclear complexes, magnetic susceptibility studies can also reveal the nature of the magnetic coupling between metal centers, which can be either antiferromagnetic (spins align in opposition) or ferromagnetic (spins align in parallel). researchgate.net For instance, some dimeric copper(II) carboxylate complexes have been shown to exhibit weak antiferromagnetic interactions. researchgate.net
Table 2: Representative Spin States and Magnetic Behavior
| Metal Ion | d-electron Count | Typical Geometry | Typical Spin State (S) | Magnetic Behavior | Reference |
|---|---|---|---|---|---|
| Cu(II) | d⁹ | Distorted Octahedral | 1/2 | Paramagnetic | researchgate.net |
| Ni(II) | d⁸ | Octahedral | 1 | Paramagnetic | epfl.ch |
| Au(III) | d⁸ | Square Planar | 0 | Diamagnetic | researchgate.net |
| Co(II) | d⁷ | Octahedral (high-spin) | 3/2 | Paramagnetic | scielo.org.mx |
Cyclic voltammetry (CV) is a key technique used to probe the electrochemical behavior and redox properties of these metal complexes. researcher.lifemdpi.com CV studies can identify the formal reduction potentials of metal-centered or ligand-centered redox events, providing insight into the electronic stability of different oxidation states. mdpi.comrsc.org
For many complexes, a quasi-reversible or reversible redox couple corresponding to the M(II)/M(III) transition can be observed. scielo.org.mxacademie-sciences.fr For example, a copper(II) complex with a related pyridine-carboxamide ligand exhibited a quasi-reversible one-electron oxidation process assigned to the Cu(II)/Cu(III) couple. academie-sciences.fr The potential at which this redox event occurs is sensitive to the nature of the ligand and its substituents. Electron-donating groups on the ligand tend to stabilize the higher oxidation state, shifting the redox potential to lower values, while electron-withdrawing groups have the opposite effect. scielo.org.mx The stability and reversibility of these redox processes are critical for applications in catalysis and sensor technology. researcher.lifemdpi.com
Table 3: Examples of Redox Processes in Related Metal Complexes
| Complex Type | Redox Process | Potential (vs. reference) | Technique | Reference |
|---|---|---|---|---|
| Copper(II) Carboxamide | Cu(II) ↔ Cu(III) + e⁻ | +0.35 V (vs. SCE) | Cyclic Voltammetry | academie-sciences.fr |
| Cobalt(II) Polypyridine | Co(II) ↔ Co(III) + e⁻ | +0.145 V (vs. Ag/AgCl) | Cyclic Voltammetry | scielo.org.mx |
| Ruthenium(II) Benzimidazole | Ru(II) ↔ Ru(III) + e⁻ | Varies with substituent | Cyclic Voltammetry | mdpi.com |
Spin States and Magnetic Susceptibility Studies
Supramolecular Interactions in Coordination Compounds
Hydrogen bonds are among the most important directional forces in these systems. rsc.orgrsc.org The amide N-H group is an excellent hydrogen bond donor, while the amide carbonyl oxygen is a proficient acceptor. This frequently leads to the formation of robust intermolecular N-H···O hydrogen bonds, which can link molecules into dimers, one-dimensional chains, or more complex three-dimensional lattices. researchgate.netnih.gov
Hydrogen Bonding Networks within Crystal Structures
The specific crystal structure of this compound is not extensively detailed in the available research. However, insights into its potential hydrogen bonding networks can be drawn from analogous structures, such as N-benzylpyridin-2-amine. In the crystal of N-benzylpyridin-2-amine, intermolecular N—H···N hydrogen bonds are a key feature, leading to the formation of centrosymmetric dimers. These dimers are further stabilized by C—H···π stacking interactions, which extend the structure into a three-dimensional supramolecular network.
For this compound, the presence of the carbonyl group introduces a strong hydrogen bond acceptor site (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H). This functionality significantly influences the supramolecular assembly. Pyridinecarboxamides are recognized as excellent co-crystallizing compounds due to the amide group's two hydrogen bond donors and the two lone pairs on the carbonyl oxygen, in addition to the lone pair on the pyridine nitrogen. scirp.org The amide group itself is a powerful directing motif in crystal engineering, often forming characteristic amide-amide patterns that can lead to the construction of one-dimensional chains. ub.edu
Table 1: Potential Hydrogen Bond Geometries in this compound based on Analogous Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type of Interaction |
| N(amide)-H···O(carbonyl) | ~0.86 | ~1.9-2.2 | ~2.8-3.1 | ~150-170 | Strong, primary synthon |
| N(amide)-H···N(pyridine) | ~0.86 | ~2.2-2.5 | ~3.0-3.3 | ~140-160 | Possible competing interaction |
| C(benzyl)-H···π(pyridine) | ~0.95 | ~2.6-2.9 | ~3.5-3.8 | ~130-150 | Weak, stabilizing |
| C(benzyl)-H···π(benzyl) | ~0.95 | ~2.6-2.9 | ~3.5-3.8 | ~130-150 | Weak, stabilizing |
Note: The data in this table is illustrative and based on typical bond lengths and angles found in related pyridine-carboxamide and benzylamine (B48309) crystal structures. Actual values for this compound would require experimental determination.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netchalmers.sesoton.ac.uk The functional groups and geometry of the organic ligand are crucial in determining the topology and properties of the resulting framework. This compound, with its pyridine nitrogen and amide group, is a promising candidate for the construction of such materials. researchgate.net
While specific MOFs or coordination polymers constructed exclusively from this compound are not prominently documented in the surveyed literature, the behavior of analogous pyridine-carboxamide and other pyridine-based ligands provides a clear indication of its potential. Pyridine carboxamides and their derivatives are frequently used as building blocks in the synthesis of coordination polymers. researchgate.net They can coordinate to metal centers in several ways:
Monodentate Coordination: Primarily through the pyridine nitrogen.
Bidentate Chelation: Involving the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This is a very common coordination mode for 2-pyridinecarboxamide derivatives. mdpi.com
Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the carbonyl oxygen to another, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.com
The synthesis of coordination polymers often involves the reaction of the ligand with a metal salt under solvothermal conditions. uni-koeln.demdpi.com The choice of metal ion, solvent, and reaction temperature can influence the final structure, potentially leading to different dimensionalities and topologies from the same ligand. Given the structural features of this compound, it is highly probable that it can form coordination polymers with various transition metals, such as copper(II), zinc(II), cobalt(II), and nickel(II), similar to other pyridine-based ligands. mdpi.com
Table 2: Examples of Related Ligands in Coordination Polymers and MOFs
| Ligand | Metal Ion | Resulting Structure Type | Key Features |
| Pyridine-2,6-dicarboxamide derivatives | Nickel(II), Copper(II) | Discrete complexes and supramolecular tapes | Strong amide-based hydrogen bonding directs assembly. mdpi.com |
| Isonicotinamide | Copper(II) | 1D, 2D, and 3D supramolecular assemblies | Amide-amide hydrogen bond pattern is a dominant directing motif. ub.edumdpi.com |
| Pyridine-2-amidoxime | Zinc(II), Copper(II) | 1D Coordination Polymer and 2D MOF | Combination with a polycarboxylic acid leads to extended frameworks. |
| N,N'-bis(4-methylenepyridin-4-yl)-1,4-naphthalene dicarboxamide | Zinc(II) | 2D Coordination Polymer | Forms 4,4-connected 2D structures with isophthalic acid derivatives. soton.ac.uk |
The potential for this compound to form robust and intricate coordination polymers and MOFs is significant, driven by its versatile coordination sites and the structure-directing influence of both strong hydrogen bonds and weaker intermolecular interactions. Future research in this area could lead to new materials with interesting structural topologies and potential applications in areas such as catalysis, gas storage, or sensing.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like N-benzylpyridine-2-carboxamide. arxiv.orgnih.gov By modeling the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. arxiv.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional for these types of calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. google.com This process systematically adjusts the bond lengths, bond angles, and dihedral (torsional) angles to find the conformation with the minimum energy on the potential energy surface. nih.govchemaxon.com For this compound, this involves finding the most stable arrangement of the pyridine (B92270) ring, the benzyl (B1604629) group, and the connecting amide linkage.
The optimization process reveals crucial structural parameters. For instance, the planarity of the pyridine ring and the orientation of the benzyl group relative to the carboxamide plane are determined. These calculations can predict the existence of different stable conformers and the energy barriers between them. uni-rostock.de The optimized geometry is the foundation for all subsequent computational analyses.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.24 | O=C-N | 122.5 |
| C-N (amide) | 1.35 | C-N-H | 120.1 |
| N-C (benzyl) | 1.46 | C-C-N (pyridine) | 121.8 |
Data inferred from general knowledge and computational chemistry principles for similar structures.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the more electron-rich regions, such as the pyridine ring and the benzyl group, while the LUMO is often distributed over the electron-deficient carboxamide and pyridine moieties. researchgate.netresearchgate.net These calculations help predict how the molecule will interact with other species. mdpi.com
Table 2: Frontier Molecular Orbital Energies and Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability |
| LUMO Energy | -0.8 to -1.5 | Indicates electron-accepting capability |
Values are typical ranges for similar aromatic amide structures based on DFT calculations. researchgate.netirjweb.com
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. jchps.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. uni-rostock.de These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.govnist.gov
Comparing the calculated spectrum with experimental FT-IR and FT-Raman data serves several purposes. It helps to validate the optimized molecular structure and allows for a detailed assignment of the vibrational modes, such as C=O stretching, N-H bending, and aromatic C-H stretching, to specific experimental peaks. mdpi.comresearchgate.net For this compound, this would confirm the presence and bonding environment of the key functional groups.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for Key Modes
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | ~3450 | ~3312 | ~3300 |
| C=O Stretch | ~1720 | ~1651 | ~1655 |
| Aromatic C-H Stretch | ~3100 | ~2976 | ~3060 |
Data represents typical values for related amide compounds and is used for illustrative purposes. jchps.commdpi.com
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. unito.it It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). arxiv.org
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating it is a likely site for nucleophilic interaction or hydrogen bonding. nih.gov This analysis is invaluable for understanding intermolecular interactions and predicting reaction pathways. unito.it
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewisc.eduresearchgate.net This method allows for the quantification of donor-acceptor interactions, also known as hyperconjugation. faccts.de
Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) of C=O | π* (C-N) amide | ~25-35 |
| LP (N) of Pyridine | π* (C=C) of Pyridine | ~20-30 |
LP denotes a lone pair. π and π denote bonding and antibonding pi orbitals, respectively. Values are illustrative based on similar molecular systems. researchgate.netunito.it*
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain experimentally. libretexts.orgmasterorganicchemistry.com By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and any intermediates. nih.gov
For this compound, theoretical studies could model its synthesis, for example, the amide bond formation between picolinic acid and benzylamine (B48309). Such a study would calculate the activation energies for different proposed mechanisms, helping to determine the most likely reaction pathway. rsc.org Similarly, the mechanisms of its potential reactions, such as hydrolysis or enzymatic degradation, can be investigated. nih.gov The energetic profiles generated from these calculations provide quantitative data on reaction rates and equilibria, offering a comprehensive understanding of the molecule's chemical transformations. libretexts.org
Transition State Characterization
Computational chemistry, particularly density functional theory (DFT), plays a pivotal role in characterizing the transition states of reactions involving this compound. By modeling the energetics of chemical processes, such as amide bond formation, researchers can identify the most plausible reaction pathways. For instance, DFT calculations can determine the activation energy, which is crucial for understanding reaction kinetics and optimizing synthesis conditions. The study of analogous pyridine-carboxamide compounds has shown that computational screening can effectively identify solvents that stabilize transition states, leading to higher reaction yields.
Kinetic isotope effect (KIE) analysis, in conjunction with quantum mechanical calculations, offers a detailed view of the transition state structure during reactions like phosphoryl transfer. ufl.edu While not directly studying this compound, research on similar enzymatic reactions reveals that such combined approaches can delineate the degree of bond formation and cleavage in the transition state, providing a powerful framework for understanding catalysis. ufl.edu
Reaction Path Search Methodologies
Automated reaction path search methods, such as the artificial force-induced reaction (AFIR) method, have revolutionized the exploration of complex reaction networks. researchgate.netnih.gov These techniques systematically uncover potential reaction pathways, including those leading to unexpected products, by applying virtual forces to molecular models. nih.gov This approach can be used to trace reactions both forwards to predict products and backward (retrosynthetically) to identify potential reactants for a target molecule like this compound. nih.gov
The combination of AFIR with kinetic simulations allows for the narrowing down of numerous potential paths to the most probable ones under specific reaction conditions. researchgate.net For example, this methodology has been successfully applied to understand multicomponent reactions, offering a strategy for the rational design of new synthetic routes. researchgate.net The development of Neural Network Potential (NNP) based models integrated with AFIR (NNP-AFIR) has further accelerated this process, enabling the exploration of tens of thousands of reaction paths for complex organic molecules with high accuracy and significantly reduced computational cost. chemrxiv.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a cinematic view of molecular motion, offering critical insights into the conformational flexibility and interactions of this compound. mdpi.com These simulations track the movements of atoms over time, governed by the forces between them, to reveal the dynamic nature of the molecule. mdpi.com
Conformational Flexibility and Dynamic Behavior
MD simulations are instrumental in assessing the conformational landscape of molecules. nih.govnih.gov By simulating the molecule in different environments, such as various solvents, researchers can observe how its shape and structure fluctuate. nih.govnih.gov For this compound, this includes the rotation around the amide bond and the flexible orientation of the benzyl and pyridine rings. Recent advancements in MD simulation techniques, like the use of neural-network based structure prediction models to inform simulations, have enhanced the ability to accurately model global protein dynamics, a concept that can be extended to smaller molecules to understand their intrinsic flexibility. biorxiv.org
The conformational flexibility of a molecule is a key determinant of its biological activity and physical properties. For example, different tautomeric forms of related compounds, such as the keto and amine forms of edaravone-N-benzyl pyridinium (B92312) hybrids, can have varying stability in different solvent environments, which in turn affects their biological profile. tandfonline.com
Ligand-Target Interactions (e.g., enzyme active sites)
Understanding how this compound and its analogs interact with biological targets, such as enzyme active sites, is crucial for drug design. nih.gov MD simulations are a powerful tool for visualizing and analyzing these interactions at an atomic level. nih.gov By simulating the ligand within the binding site of a target protein, researchers can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding affinity and specificity. ijbiotech.com
For example, in studies of similar carboxamide derivatives as enzyme inhibitors, MD simulations have been used to refine the docked poses of ligands and to understand the conformational changes that occur upon binding. mdpi.comijbiotech.com These simulations can reveal the key amino acid residues involved in the interaction, providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. ijbiotech.com The combination of docking studies with MD simulations provides a more dynamic and accurate picture of the ligand-receptor complex than static docking alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (non-human contexts)
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in medicinal chemistry to predict the activity of new compounds and to optimize lead structures. science.gov
Theoretical Prediction of Activity based on Molecular Descriptors
In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. dut.ac.za These descriptors can encode various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. For this compound and its analogs, these descriptors can be calculated using quantum chemical methods or other computational tools. ias.ac.in
Once the descriptors are calculated, statistical methods like multiple regression analysis are used to build a QSAR model that correlates the descriptors with the observed biological activity (e.g., enzyme inhibition). science.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. ias.ac.in For example, QSAR studies on substituted pyrazine-carboxamides have been used to understand the structural requirements for antimycobacterial and antifungal activity. mdpi.com These models can identify which substituents and positions on the this compound scaffold are most important for a particular biological effect, thereby guiding the synthesis of more active compounds. mdpi.com
Interactive Data Table: Computational and Theoretical Studies
| Study Type | Methodology | Key Findings for this compound & Analogs | Relevant Citations |
| Transition State Characterization | Density Functional Theory (DFT) | Elucidation of reaction energetics and optimization of synthesis conditions. | |
| Kinetic Isotope Effect (KIE) Analysis | Detailed understanding of bond formation/cleavage in transition states. | ufl.edu | |
| Reaction Path Search | Artificial Force-Induced Reaction (AFIR) | Exhaustive exploration of potential reaction pathways. | researchgate.netnih.gov |
| NNP-AFIR | Accelerated and accurate mapping of complex reaction networks. | chemrxiv.org | |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Assessment of molecular flexibility and dynamic behavior in various environments. | nih.govnih.govbiorxiv.org |
| Ligand-Target Interaction | Visualization of binding modes and key interactions within enzyme active sites. | mdpi.comnih.govijbiotech.com | |
| QSAR Modeling | Molecular Descriptors & Statistical Analysis | Prediction of biological activity based on chemical structure. | science.gov |
| Identification of key structural features for desired activity in non-human contexts. | ias.ac.inmdpi.com |
Structure-Activity Relationship (SAR) Studies for non-human biological targets
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound and its analogs, particularly the closely related N-benzylpyrazine-2-carboxamides, SAR studies have been crucial in identifying key structural features that govern their interactions with various non-human biological targets. These investigations have explored the impact of different substituents on both the heterocyclic (pyridine or pyrazine) and the aromatic (benzyl) rings, leading to derivatives with enhanced potency and selectivity against mycobacteria, fungi, and plant photosystems.
Antimycobacterial and Antifungal Activity
A significant body of research has focused on the SAR of N-benzylpyrazine-2-carboxamides, which serve as close structural analogs to N-benzylpyridine-2-carboxamides, for their antimycobacterial and antifungal properties. A study involving a series of substituted N-benzylpyrazine-2-carboxamides revealed critical insights into the structural requirements for these activities. mdpi.com
The substitutions on the pyrazine (B50134) ring were found to be significant. The presence of a chlorine atom at the C(6) position and a tert-butyl group at the C(5) position were identified as important for antimycobacterial efficacy. mdpi.com For instance, 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. mdpi.com
Regarding the benzyl moiety, no straightforward correlation was established between the lipophilicity of the compounds and their antimycobacterial effects. For example, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, one of the least lipophilic compounds in the series, exhibited the same activity against M. tuberculosis as one of the most lipophilic compounds, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide. mdpi.com
In the context of antifungal activity against Trichophyton mentagrophytes, the most potent compound was 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, with an MIC of 15.62 µmol/L. mdpi.com This suggests that a combination of a 5-chloro substituent on the pyrazine ring and a 3-trifluoromethyl group on the benzyl ring is favorable for antifungal action. mdpi.com
Further studies on positional isomers, such as N-benzyl-3-chloropyrazine-2-carboxamides, have also been conducted. nih.gov In this series, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv, both showing an MIC of 12.5 μg·mL-1. nih.gov
Table 1: Antimycobacterial and Antifungal Activity of Selected N-benzylpyrazine-2-carboxamide Derivatives Data sourced from a study on substituted N-Benzylpyrazine-2-carboxamides. mdpi.com
| Compound Name | Activity against M. tuberculosis (MIC in µg/mL) | Activity against T. mentagrophytes (MIC in µmol/L) |
|---|---|---|
| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | >100 | 15.62 |
| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | >250 |
| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 6.25 | 62.5 |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | >250 |
Photosynthesis Inhibition
The inhibitory effects of N-benzylpyrazine-2-carboxamide derivatives on photosynthetic electron transport (PET) in spinach chloroplasts have also been evaluated, highlighting another non-human biological target. mdpi.com Many pyrazinamide (B1679903) derivatives are known to inhibit Photosystem II (PS II). mdpi.com The activity of the tested compounds was generally moderate to low when compared to the standard inhibitor, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). mdpi.com
The most notable activity was observed for compounds with specific substitutions on the pyrazine ring. 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide were the most effective inhibitors, with IC₅₀ values of 7.4 µmol/L and 13.4 µmol/L, respectively. mdpi.com This underscores the importance of the 5-tert-butyl and 6-chloro substituents on the pyrazine core for this specific biological activity. mdpi.com
Table 2: Photosynthesis-Inhibiting Activity of Selected N-benzylpyrazine-2-carboxamide Derivatives in Spinach Chloroplasts Data sourced from a study on substituted N-Benzylpyrazine-2-carboxamides. mdpi.com
| Compound Name | IC₅₀ (µmol/L) |
|---|---|
| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 1623.0 |
| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 7.4 |
| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 13.4 |
| DCMU (Standard) | 1.9 |
Enzyme Inhibition
SAR studies have extended to the inhibition of specific enzymes from non-human sources. In one such study, novel hybrids of tetrahydrocarbazole and benzyl pyridine were designed and synthesized as inhibitors of butyrylcholinesterase (BChE), an important target in neurodegenerative disease research. researchgate.net The compounds were evaluated for their inhibitory activity against BChE from equine serum. The results showed that the designed compounds were potent and selective BChE inhibitors. researchgate.net The most potent inhibitor discovered was a compound designated as 6i in the study, which exhibited an IC₅₀ of 0.088 µM and displayed a 180-fold selectivity for equine BChE over acetylcholinesterase from Electrophorus electricus. researchgate.net This highlights the potential of the N-benzylpyridine scaffold in designing selective enzyme inhibitors.
Applications of N Benzylpyridine 2 Carboxamide and Its Derivatives in Chemical Science
Catalysis
The application of N-benzylpyridine-2-carboxamide and its analogues in catalysis is a burgeoning field of research. These compounds can function either as the primary catalytic species in metal-free systems or, more commonly, as ligands that modulate the activity and selectivity of transition metal catalysts.
Organocatalysis and Metal-Free Catalysis
While the predominant use of this compound is as a ligand for metals, related structures have shown promise in organocatalysis, where a small organic molecule accelerates a chemical reaction without the involvement of a metal. For instance, derivatives of 2-benzylpyridine (B1664053), specifically 2-benzylpyridine N-oxides, have been successfully employed as pronucleophiles in enantioselective direct Mannich-type reactions. rsc.orgrsc.org A chiral bis(guanidino)iminophosphorane organosuperbase was capable of catalyzing the reaction between 2-benzylpyridine N-oxides and N-Boc imines with high diastereo- and enantioselectivity. rsc.org This demonstrates the potential of the benzylpyridine scaffold in promoting stereoselective C-C bond formation under metal-free conditions. The N-oxide moiety was found to be crucial for achieving high stereoselectivity in these reactions. rsc.org
Furthermore, metal-free cross-coupling reactions have been developed for heteroaromatic N-oxides, including pyridine (B92270) N-oxides, with organosilanes. These reactions can produce 2-benzylpyridines selectively. acs.org While not a direct catalytic application of this compound itself, this highlights the utility of the core benzylpyridine structure in metal-free transformations.
Transition Metal-Catalyzed Reactions utilizing this compound Ligands
This compound and its derivatives are highly effective ligands in transition metal catalysis. The pyridine and carboxamide groups provide strong coordination sites for metal ions, creating stable complexes that can catalyze a wide array of reactions. The benzyl (B1604629) group allows for steric and electronic modifications to fine-tune the catalyst's performance. These ligands are particularly prominent in palladium-catalyzed reactions. nih.govnih.gov
A significant area where this compound-type ligands excel is in directing C-H functionalization reactions. nih.govnih.gov The pyridine moiety acts as a directing group, binding to a metal center and bringing it into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. nih.gov This strategy offers a powerful way to achieve site-selective reactions in complex molecules.
Palladium-catalyzed C-H functionalization is a prime example. nih.gov Substituted benzylpyridine derivatives are effective directing groups for the palladium-catalyzed acetoxylation of C-H bonds. nih.gov Studies using various substituted benzylpyridines have shown that these ligands can direct the ortho-functionalization of the aromatic ring with high selectivity. nih.gov The mechanism often involves the formation of a cyclopalladated intermediate, which is a rate-limiting step. nih.gov
The ability of the pyridine-carboxamide scaffold to direct C-H activation has been explored with various transition metals. For instance, rhodium complexes have been used for the annulation of benzoic amides with alkynes through an amide-directed C-H alkylation. sigmaaldrich.com While not this compound itself, this illustrates the broader principle of amide-directed C-H activation.
Table 1: Examples of this compound Derivatives in C-H Functionalization
| Catalyst System | Substrate Type | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Substituted benzylpyridines | C-H Acetoxylation | Pyridine directing group enables high ortho-selectivity. | nih.gov |
| Pd(OAc)₂ | 2-Phenylacetanilides | Intramolecular C-N Coupling | Construction of carbazoles via C-H amination. | nih.gov |
| Rhodium Catalyst | Benzoic amides | Annulation with alkynes | Amide-directed C-H alkylation for heterocycle synthesis. | sigmaaldrich.com |
The pyridine-carboxamide ligand framework is also utilized in catalytic oxidation and reduction reactions. In the context of oxidation, palladium catalysts with these types of ligands can facilitate the oxygenation of sp² C-H bonds to form esters and ethers, using oxidants like Oxone or K₂S₂O₈. nih.gov For instance, 2-arylpyridines can be directly converted to phenols. nih.gov
While specific examples detailing this compound in catalytic reductions are less common in the provided search results, related picolinamide-based ligands have been used to create metal complexes that model metalloproteins involved in redox processes. academie-sciences.fr The electrochemical properties of these ligands and their metal complexes are crucial for their catalytic activity. academie-sciences.fr The pyridine ring in such ligands is electroactive and can be reduced. academie-sciences.fr
Derivatives of this compound serve as essential ligands in transition metal-catalyzed polymerization and C-C coupling reactions. The structural rigidity and tunable electronic properties of these ligands are advantageous for controlling polymer architecture and the efficiency of cross-coupling reactions. nih.govrsc.org
In polymerization, bis(imino)pyridine ligands, which share structural motifs with this compound derivatives, can be coordinated with iron(II) to form catalysts for the controlled radical polymerization of various methacrylates. mdpi.com These catalysts can produce polymers with controlled molecular weights and narrow distributions. mdpi.com
For C-C coupling reactions, palladium complexes featuring BIAN–NHC (bis(imino)acenaphthene–N-heterocyclic carbene) ligands, which are structurally related to pyridine-carboxamides, have demonstrated high reactivity in Suzuki and Heck cross-coupling reactions. nih.gov These ligands facilitate the coupling of aryl chlorides and bromides, often at low catalyst loadings. nih.gov The pyridine-based ligand structure is also fundamental to the synthesis of bipyridines through various coupling reactions like Stille and Negishi couplings, where the bipyridine product itself can act as a ligand. mdpi.com
Table 2: Applications in Polymerization and C-C Coupling
| Catalytic System | Reaction Type | Monomer/Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| FeBr₂/bis(imino)pyridine | Controlled Radical Polymerization | Methyl methacrylate (B99206) (MMA), etc. | PMMA | Controlled molecular weight and low polydispersity. | mdpi.com |
| Pd(OAc)₂/BIAN-NHC | Heck Cross-Coupling | Aryl bromides | Substituted styrenes | High reactivity and yields. | nih.gov |
| Pd-BIAN-IPr | Suzuki-Miyaura Coupling | Aryl chlorides/bromides | Sterically-hindered biaryls | Improved reactivity at low catalyst loadings. | nih.gov |
The application of this compound and its derivatives in photocatalysis is an emerging area. Photocatalysis utilizes light to drive chemical reactions, and the ligands play a crucial role in absorbing light energy and facilitating electron transfer processes.
While direct photocatalytic applications of this compound are not extensively documented in the initial search results, related pyridine and carboxamide-containing structures are relevant. For example, a switchable photocatalysis system has been developed for the benzylation of 4-cyanopyridines using N-fluorobenzamides, where the reaction outcome can be controlled by the choice of photocatalyst and additives. rsc.org Furthermore, carbazole-based photocatalysts have been used for the visible-light-driven synthesis of various heterocyclic compounds. rsc.org The development of coordination polymers based on pyridine-2,6-dicarboxylic acid for photocatalytic applications also highlights the potential of the pyridine-carboxamide framework in this field. researchgate.net
Polymerization and C-C Coupling
Materials Science
The field of materials science has found applications for this compound and its derivatives, particularly in the development of advanced functional materials and the construction of supramolecular architectures.
This compound derivatives are considered valuable building blocks for creating novel materials with specific functionalities. Their unique structures, which can be modified, make them suitable for synthesizing more complex organic molecules. These molecules can then be used in the development of advanced functional materials. The pyridine nitrogen and amide oxygen atoms can act as ligands, forming complexes with transition metals, which may exhibit unique electronic and photophysical properties applicable in materials science.
The principles of supramolecular chemistry, which involve non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, are crucial for the self-assembly of molecules into well-defined architectures. nso-journal.org this compound and its derivatives are well-suited for creating such supramolecular structures. The amide group can form strong hydrogen bonds, a key interaction in directing the assembly of molecules. mdpi.com
For instance, the self-assembly of ditopic bispyridyl ligands with transition metals can lead to the formation of two- and three-dimensional supramolecular structures. nih.gov The predictable nature of metal-ligand coordination is a powerful tool in directing the self-assembly process. nih.gov By carefully designing the ligand, it is possible to control the final architecture of the supramolecular assembly. nih.gov This bottom-up approach allows for the creation of sophisticated nanomaterials with potential applications in various fields. rsc.org
Research has shown that the substitution pattern on the ligand can significantly influence the resulting supramolecular structure and its properties. researchgate.net The interplay of coordination bonds and other weak interactions dictates the final three-dimensional network. researchgate.net
Components in Advanced Functional Materials
Analytical Chemistry
In analytical chemistry, this compound derivatives have shown promise in sensing applications and chromatographic analysis.
The development of chemosensors for the detection of metal ions is an active area of research. This compound and its derivatives can be designed to act as fluorescent or colorimetric sensors for specific metal ions. The pyridine and amide groups can serve as binding sites for metal ions, and this interaction can lead to a change in the spectroscopic properties of the molecule, such as fluorescence or absorbance. researchgate.net
For example, a pyridine-2,6-dicarboxamide-based ligand has been shown to be a selective fluorescent sensor for Mg²⁺ and Ni²⁺ ions. researchgate.net The binding of the metal ion to the ligand results in a detectable change in its fluorescence, with detection limits in the nanomolar range. researchgate.netchemisgroup.us The design of such sensors often involves creating a "pincer-cavity" that can selectively bind to a target ion. researchgate.net The introduction of different functional groups to the this compound scaffold can tune its selectivity and sensitivity for various metal ions, including heavy metals like Hg²⁺, Cu²⁺, and Ag⁺. mdpi.commdpi.com
Table 1: Examples of this compound derivatives in metal ion sensing
| Derivative/Related Compound | Target Ion(s) | Sensing Principle | Reference |
| Pyridine-2,6-dicarboxamide derivative | Mg²⁺, Ni²⁺ | Fluorescence | researchgate.net |
| Benzofuran-2-boronic acid | Pd²⁺ | Fluorescence "turn-on" | chemisgroup.us |
| (dchpe)Pt(dmit) | Hg²⁺, Cu²⁺, Ag⁺ | Colorimetric | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. For this compound and its derivatives, HPLC methods are crucial for determining their purity. Purity is a critical parameter, especially for compounds intended for use in research or as building blocks in synthesis, with a purity of >98.0% (HPLC) often being a standard requirement. apicalscientific.com
The development of a robust HPLC method involves optimizing various parameters, such as the stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength. For instance, a reversed-phase HPLC method using a C18 column with a methanol/water mobile phase and UV detection has been developed for the analysis of related pyridine derivatives. researchgate.net The validation of such methods ensures their accuracy, linearity, and sensitivity, with parameters like the limit of detection (LOD) and limit of quantitation (LOQ) being determined. medicinescience.org
Sensing Applications (e.g., metal ion detection)
Non-Human Biological Systems and Models
Derivatives of this compound have been investigated for their biological activities in various non-human systems and models. These studies often focus on their potential as antimicrobial agents, enzyme inhibitors, and their effects on cellular pathways.
Research has shown that certain N-benzylpyrazine-2-carboxamide derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. rsc.orgmdpi.com For example, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has demonstrated high activity against M. tuberculosis. mdpi.com Some derivatives have also shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the influenza virus. rsc.org
In the context of cancer research, derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. For instance, sorafenib (B1663141) derivatives containing a pyridine-2-carboxamide moiety have shown cytostatic activity comparable to or better than the parent drug. mdpi.com These compounds were found to inhibit DNA, RNA, and protein synthesis in tumor cells. mdpi.com Other studies have focused on designing N-benzyl pyridine-2-one derivatives as dual inhibitors of specific kinases involved in cell signaling pathways. researchgate.net
Furthermore, 2-amino-N-benzylpyridine-3-carboxamide derivatives have been designed as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis. researchgate.net These compounds effectively inhibited the proliferation of cancer cell lines and reduced tumor growth in xenograft models. researchgate.net The biological activity of these compounds is often attributed to their ability to bind to the active sites of specific enzymes or modulate receptor activity.
Table 2: Biological Activities of this compound Derivatives in Non-Human Systems
| Derivative Class | Biological Target/Activity | Model System | Reference(s) |
| N-benzylpyrazine-2-carboxamides | Antimycobacterial | Mycobacterium tuberculosis, other mycobacteria | rsc.orgmdpi.com |
| Sorafenib derivatives with pyridine-2-carboxamide | Antiproliferative, Inhibition of macromolecule synthesis | Tumor cell lines | mdpi.com |
| N-benzyl pyridine-2-one derivatives | Kinase inhibition (ASK1, PDK1) | Cell-free kinase assays, cellular vitality assays | researchgate.net |
| 2-amino-N-benzylpyridine-3-carboxamides | c-Met inhibition | Cancer cell lines, xenograft models | researchgate.net |
| 4-isochromanone hybrids with N-benzyl pyridinium (B92312) | Acetylcholinesterase inhibition | Enzyme assays | researchgate.net |
Antimicrobial Activity (e.g., antibacterial, antifungal, antimycobacterial in vitro studies)
Derivatives of this compound have been the subject of numerous in vitro studies to evaluate their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial and Antifungal Activity:
While some pyrazine-based analogs have shown promise, many N-benzylpyrazine-2-carboxamide derivatives have exhibited limited to no activity against common bacterial strains. nih.govmdpi.com However, specific structural modifications have yielded compounds with notable potency. For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide demonstrated significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 7.81 μM and against Staphylococcus epidermidis with an MIC of 15.62 μM. nih.govmdpi.comresearchgate.net
In terms of antifungal properties, the results have been varied. While many derivatives show no activity, certain compounds have displayed moderate efficacy. mdpi.com For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide was found to be the most active against Trichophyton mentagrophytes, with an MIC of 15.62 µmol/L. nih.govmdpi.com Another study highlighted that 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide showed antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values in the range of 16.69 to 222.31 µM.
Here is an interactive data table summarizing the antimicrobial activity of selected this compound derivatives:
Table 1: Antimicrobial Activity of this compound Derivatives| Compound | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 μM | nih.govmdpi.comresearchgate.net |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 μM | nih.govmdpi.comresearchgate.net |
| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L | nih.govmdpi.com |
| 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide | Candida albicans | 16.69 - 222.31 µM |
Antimycobacterial Activity:
A significant area of investigation for these compounds has been their effectiveness against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. Several N-benzylpyrazine-2-carboxamide derivatives have shown promising results. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were both effective against M. tuberculosis H37Rv with an MIC of 12.5 μg·mL⁻¹. nih.govmdpi.com
Furthermore, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide exhibited high antimycobacterial activity against M. tuberculosis (MIC = 6.25 µg/mL) and was also active against other mycobacterial strains. nih.govmdpi.com The activities of some of these derivatives are comparable to the first-line anti-tuberculosis drug, pyrazinamide (B1679903) (PZA). mdpi.com
The following table presents the antimycobacterial activity of key derivatives:
Table 2: Antimycobacterial Activity of this compound Derivatives| Compound | Test Organism | Activity (MIC) | Reference |
|---|---|---|---|
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 μg·mL⁻¹ | nih.govmdpi.com |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 μg·mL⁻¹ | nih.govmdpi.com |
Enzyme Inhibition Studies (e.g., specific protein kinases, enoyl-ACP-reductase, photosystem II)
The structural scaffold of this compound is a key feature in the design of various enzyme inhibitors, targeting critical pathways in different organisms.
Protein Kinase Inhibition:
Derivatives of N-benzyl pyridine-2-one have been synthesized and evaluated as dual inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and 3-phosphoinositide-dependent protein kinase 1 (PDK1). researchgate.net Compounds 21c and 21d, in particular, demonstrated potent inhibition of ASK1 with IC50 values of 9.13 nM and 1.73 nM, respectively, and also showed significant inhibitory activity against PDK1. researchgate.net These kinases are involved in cellular signaling pathways related to fibrosis and cancer. researchgate.net The pyridine carboxamide moiety is a versatile scaffold in medicinal chemistry for developing enzyme inhibitors. nih.gov
Enoyl-ACP Reductase Inhibition:
The enzyme enoyl-ACP reductase is a crucial component of the fatty acid synthesis pathway in bacteria and is a validated target for antimicrobial drugs. Molecular docking studies have suggested that N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide can interact with the enoyl-ACP-reductase of Mycobacterium tuberculosis. nih.govmdpi.comresearchgate.net This interaction, which includes the potential for hydrogen bonding, is characteristic of many known inhibitors of this enzyme. nih.govmdpi.comresearchgate.net
Photosystem II Inhibition:
Certain N-benzylpyrazine-2-carboxamides have been investigated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, a mechanism of action for some herbicides. nih.govmdpi.comsciforum.net These compounds are thought to act as inhibitors of Photosystem II (PS II) by displacing plastoquinone (B1678516) QB from its binding site on the D1 protein. researchgate.net While most of the tested compounds showed only moderate to weak activity, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide displayed more significant PET-inhibiting activity, with IC50 values of 7.4 µmol/L and 13.4 µmol/L, respectively. nih.govmdpi.com The inhibitory activity is influenced by the lipophilicity and electronic properties of the substituents on the anilide ring. mdpi.com
DNA/RNA Binding and Interaction Studies
The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of new therapeutic agents. Some derivatives of this compound have been investigated for their potential to bind to DNA and RNA. For instance, studies on sorafenib derivatives, which contain a pyridine-2-carboxamide core, have shown that these compounds can inhibit DNA and RNA synthesis in cancer cell lines. mdpi.comresearchgate.net The inhibitory effect on nucleic acid synthesis was found to be dose-dependent and correlated with their antiproliferative activity. mdpi.comresearchgate.net The ability of certain small molecules to bind to DNA in a sequence-independent manner has also been noted, often involving stacking interactions between the molecule's aromatic rings and the DNA bases. researchgate.net
Photochemical and Photophysical Studies in Biological Contexts
The photochemical and photophysical properties of this compound derivatives have been explored, particularly in the context of their biological activity. For example, studies on the photosynthesis-inhibiting activity of pyrazinamide analogues have utilized chlorophyll (B73375) a fluorescence to investigate their interaction with pigment-protein complexes in Photosystem II. mdpi.com The quenching of chlorophyll a fluorescence by these compounds indicates an interaction with the photosynthetic apparatus, which contributes to the inhibition of electron transport. mdpi.com
Structure-Activity Relationship (SAR) in non-human biological systems
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into the structural features required for their antimicrobial and enzyme-inhibiting activities. mdpi.comnih.gov
In the context of antimycobacterial activity, the nature and position of substituents on both the pyrazine (B50134) and benzyl rings have been shown to significantly influence efficacy. mdpi.com For instance, the presence of a chlorine atom at the 5- or 6-position of the pyrazine ring, combined with specific substitutions on the benzyl ring, has been found to be beneficial for activity. mdpi.com
Regarding photosynthesis inhibition, SAR analysis has revealed that the lipophilicity of the compounds plays a significant role, with a general trend of increasing activity with increasing lipophilicity. sciforum.net The position of substituents on the anilide ring also strongly influences the PET-inhibiting activity. mdpi.com The electronic properties of these substituents are another contributing factor to their activity. mdpi.com
Chemical Building Blocks and Reagents
Beyond their direct biological applications, N-benzylpyridine-2-carboxamides serve as valuable intermediates and building blocks in organic synthesis.
Synthesis of Complex Organic Molecules
The this compound scaffold is a versatile starting point for the creation of more elaborate molecular architectures. Its structure allows for a variety of chemical modifications, making it a useful component in the synthesis of novel compounds with specific desired properties. smolecule.com For example, ketones derived from the oxidation of 2-benzylpyridines are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). scielo.br The pyridine ring can undergo nucleophilic and electrophilic substitution reactions, while the amide linkage provides a site for further functionalization. cymitquimica.com This adaptability has been leveraged in the development of new enzyme inhibitors and other biologically active molecules.
Chiral Auxiliary Applications in Asymmetric Synthesis
The temporary incorporation of a chiral group to guide a diastereoselective transformation is a cornerstone of asymmetric synthesis. In this context, derivatives of this compound, particularly those bearing a chiral center on the benzylamine (B48309) moiety, have emerged as effective chiral auxiliaries. The underlying principle involves the formation of a covalent bond between an achiral substrate and the chiral picolinamide (B142947) auxiliary. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the reactive center, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.
A prominent example of this strategy involves the use of chiral N-(1-phenylethyl)picolinamide and its analogues. The (R)- or (S)-1-phenylethyl group serves as a readily available and inexpensive chiral controller. Its effectiveness stems from the conformational preference of the N-phenylethyl fragment, where the steric bulk of the phenyl group effectively shields one face of the molecule, thereby directing the stereochemical course of the reaction. researchgate.net
A significant application of these chiral picolinamide derivatives is in the stereoselective reduction of prochiral enamines. Research has demonstrated that the trichlorosilane-mediated reduction of enamines derived from (R)-1-phenylethylamine can proceed with a high degree of stereocontrol. unimi.it The picolinamide auxiliary, in this case, plays a crucial role in achieving high diastereoselectivity, often leading to a single diastereomer.
The general approach involves the condensation of a β-dicarbonyl compound with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral enamine. This enamine is then subjected to reduction. The chiral auxiliary, the N-(1-phenylethyl) group, directs the delivery of the hydride to one of the enamine's prochiral faces. The resulting β-amino ester is formed with high diastereomeric excess. The versatility of this method is highlighted by its application to a range of substrates with varying electronic properties, consistently affording products with excellent stereocontrol. unimi.it
Following the diastereoselective reduction, the chiral auxiliary can be readily cleaved, typically through hydrogenolysis, to yield the desired enantiomerically pure β-amino ester. These products are valuable intermediates in the synthesis of other important chiral molecules, such as β-lactams. unimi.it
The following table summarizes representative results from the trichlorosilane-mediated reduction of N-(1-phenylethyl)enamines, showcasing the high diastereoselectivity achieved with this type of chiral auxiliary derived from a picolinamide scaffold.
| Entry | Substrate (Enamine derived from) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 3-Oxo-3-phenylpropionic acid methyl ester | >99:1 | 70 |
| 2 | 3-Oxo-3-(4-trifluoromethylphenyl)propionic acid methyl ester | >99:1 | 75 |
| 3 | 3-Oxo-3-(4-methoxyphenyl)propionic acid methyl ester | >99:1 | 71 |
| 4 | 3-Oxo-3-(naphthalen-2-yl)propionic acid methyl ester | >99:1 | 85 |
| Data sourced from a study on trichlorosilane-mediated stereoselective synthesis of β-amino esters. unimi.it |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways
While traditional synthetic methods, such as the amidation of 4-chloropyridine-2-carbonyl chloride with benzylamine (B48309), have proven effective, the future of synthesizing N-benzylpyridine-2-carboxamide derivatives lies in developing more sophisticated and efficient pathways. mdpi.com Research is shifting towards methodologies that offer improved yields, reduced reaction steps, and greater molecular complexity in a single operation.
A promising area is the application of advanced catalytic C-H activation and oxidation reactions. For instance, copper-catalyzed oxidation has been demonstrated for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as the oxidant, a significant step towards greener chemistry. mdpi.com Similarly, efficient selenium-catalyzed selective C(sp³)-H oxidation of benzylpyridines using molecular oxygen as a green oxidant presents another innovative route. researchgate.net These methods bypass the need for pre-functionalized starting materials, such as the chlorinated picolinic acid used in conventional syntheses, thereby shortening the synthetic route and reducing waste. mdpi.commdpi.com
Future exploration will likely focus on:
Direct C-H Amination: Developing catalytic systems that can directly couple benzylamines with the pyridine (B92270) ring, avoiding the multi-step process of creating and activating a carboxylic acid derivative.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability for the synthesis of this compound and its analogues. This approach was shown to be effective for the high-temperature, high-pressure oxidation of 2-benzylpyridines using an iron(III) chloride catalyst. lsbu.ac.uk
Biocatalysis: Engineering enzymes to perform the amidation reaction with high specificity and under mild, environmentally benign conditions, reducing the reliance on traditional chemical reagents.
These novel pathways represent a paradigm shift from linear, multi-step syntheses to more convergent and atom-economical strategies.
Development of Advanced Catalytic Systems
The development of advanced catalysts is intrinsically linked to the exploration of novel synthetic pathways and the functionalization of the this compound scaffold. Research is moving beyond traditional catalysts towards systems that offer higher selectivity, efficiency, and sustainability.
Current research highlights several key areas of catalytic advancement:
Earth-Abundant Metal Catalysis: There is a significant trend towards using inexpensive and abundant metals. Copper and iron catalysts, for example, have been successfully used for the aerobic oxidation of benzylpyridines. mdpi.comlsbu.ac.uk
Pincer-Complex Catalysis: Ruthenium-based pincer complexes have demonstrated high efficiency in the hydrogenation of amides, a reaction relevant to the modification of the carboxamide group. kyoto-u.ac.jp The development of similar pincer complexes with non-precious metals like iron and manganese is a significant area of future research. kyoto-u.ac.jp
Organocatalysis: Selenium-based organocatalysts have been shown to effectively catalyze the selective C(sp³)-H oxidation of benzylpyridines, offering a metal-free alternative that can prevent product contamination. researchgate.net
The table below summarizes some of the advanced catalytic systems being explored for reactions involving the pyridine-carboxamide core structure.
| Catalyst Type | Metal/Element | Reaction Type | Substrate Example | Key Advantage |
| Homogeneous | Copper | Csp³-H Oxidation | 2-benzylpyridine (B1664053) | Use of water as oxidant mdpi.com |
| Homogeneous | Iron(III) chloride | C-H Oxidation | 2-benzylpyridines | Inexpensive, non-toxic solvent lsbu.ac.uk |
| Pincer Complex | Ruthenium | Amide Hydrogenation | Amides | High efficiency for amine/alcohol production kyoto-u.ac.jp |
| Organocatalyst | Selenium (PhSeBr) | C(sp³)-H Oxidation | Benzylpyridines | Metal-free, selective oxidation researchgate.net |
Future work in this domain will concentrate on creating catalysts that are not only highly active and selective but also recyclable and stable under various reaction conditions, pushing the boundaries of green and sustainable chemistry.
Integration with Machine Learning and AI in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research from discovery to synthesis. For this compound and its derivatives, these computational tools offer a powerful approach to accelerate the design of new molecules with tailored properties.
De Novo Molecular Design: Generative AI models, such as those within the Chemistry42 platform, can design novel molecules from the ground up. acs.org These models were successfully used to create potent inhibitors with a pyridine-2-carboxamide core by combining generative algorithms with reinforcement learning to optimize for desired properties. acs.orgfirstwordpharma.com
Virtual Screening and Property Prediction: Machine learning models can screen vast virtual libraries of compounds to identify promising candidates for specific biological targets. This approach has been used to identify potential RET kinase inhibitors for non-small cell lung cancer from databases containing thousands of molecules. nih.gov Such models can predict activity, toxicity, and pharmacokinetic profiles, significantly reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com
Retrosynthesis Planning: AI tools like IBM's RoboRXN can analyze a target molecule and propose a step-by-step synthetic plan by working backward from the final product. researchgate.netibm.com This helps chemists devise more efficient and viable synthetic routes, overcoming a major bottleneck in chemical discovery. researchgate.net
Catalyst Discovery: AI can also accelerate the discovery of new catalysts by predicting which materials will be most effective for a specific reaction, a strategy that is crucial for developing the advanced catalytic systems discussed previously. mdpi.com
Unexplored Coordination Motifs and Their Applications
The coordination chemistry of picolinamides, including this compound, is a rich field with significant potential for discovering novel materials. While the classic bidentate chelation through the pyridine nitrogen and amide oxygen is well-established, recent research has revealed that these ligands can adopt more complex and previously unexpected coordination modes. rsc.orgresearchgate.net
A groundbreaking study found that N-substituted 2-picolinamide ligands can exhibit at least three distinct coordination modes when bound to an iridium center. rsc.org These modes include the neutral protonated form binding via pyridyl N and amide O atoms, as well as N,N' or N(pyridyl),O modes for N-aryl substituted variants. rsc.org Crucially, while the coordination mode had a minimal effect on the emission wavelength of the resulting phosphorescent complexes, it dramatically altered the photoluminescence quantum yields. rsc.org
This discovery opens up several avenues for future research:
Exploring Diverse Metal Centers: Systematically studying the coordination of this compound and its derivatives with a wider range of transition metals, lanthanides, and actinides could yield complexes with unique magnetic, optical, or catalytic properties.
Controlling Supramolecular Assembly: The interplay between the metal center, co-ligands (like pseudohalides), and the picolinamide (B142947) ligand can direct the formation of specific supramolecular structures, such as dimers versus tetramers. rsc.orgresearchgate.net Future work could focus on rationally designing these assemblies to create functional materials like porous frameworks or molecular sensors.
Targeting Novel Applications: The discovery of new coordination motifs could lead to applications in areas such as photoredox catalysis, chemical sensing, or the development of new phosphorescent materials for organic light-emitting diodes (OLEDs). The sensitivity of photophysical properties to the coordination mode is particularly promising in this regard. rsc.org
The table below highlights the known and potential coordination behaviors of picolinamide-type ligands.
| Metal Center | Co-ligand | Coordination Motif | Supramolecular Structure | Reference |
| Ir(III) | Cyclometalating ligands | N(pyridyl),O; N,N' | Mononuclear complexes | rsc.org |
| Co(II), Ni(II) | Thiocyanate (NCS⁻) | cis-N₂O₂, N-bound NCS | Tetrameric units via NH···S bonds | rsc.org |
| Cu(II) | Thiocyanate (SCN⁻) | trans-N₂O₂, S-bound SCN | 2D structure via NH···N bonds | rsc.org |
| Zn(II) | Azide (B81097) (N₃⁻) | cis-N₄O₂ | Mononuclear, no amide motifs | researchgate.net |
| Zn(II) | Cyanate (OCN⁻) | cis-N₄O₂ | Head-to-head amide dimers | researchgate.net |
By systematically exploring these variables, researchers can unlock the full potential of this compound as a versatile building block in coordination chemistry.
Deeper Mechanistic Insights into Biological Interactions (non-human)
Analogues of this compound have demonstrated a range of biological activities in non-human systems, from antimicrobial effects to the inhibition of plant photosynthesis. Future research will focus on moving beyond initial activity screening to gain a deeper, mechanistic understanding of these interactions at the molecular level.
Key research findings have pointed to specific non-human targets:
Antimycobacterial and Antibacterial Action: Substituted N-benzylpyrazine-2-carboxamides, which are structural isomers of the title compound, show significant activity against various mycobacterial strains, including Mycobacterium tuberculosis. mdpi.comnih.gov Molecular docking studies suggest that these compounds may act as inhibitors of the enoyl-ACP-reductase, a key enzyme in mycobacterial fatty acid synthesis. nih.govnih.gov
Antifungal Properties: These same pyrazine-based analogues also exhibit antifungal activity, particularly against Trichophyton mentagrophytes. mdpi.com
Photosynthesis Inhibition: In plant systems, pyrazinamide (B1679903) derivatives were found to inhibit photosynthetic electron transport in spinach chloroplasts. mdpi.com The mechanism is believed to involve interaction with the D2 protein on the donor side of photosystem II, disrupting the electron flow from the oxygen-evolving complex. mdpi.com
The table below summarizes the observed biological activities and potential mechanisms of action for close analogues of this compound in non-human systems.
| Biological System | Organism/Component | Observed Activity | Potential Molecular Target/Mechanism | Reference(s) |
| Mycobacteria | Mycobacterium tuberculosis | Growth Inhibition | Enoyl-ACP-reductase inhibition | nih.govnih.gov |
| Fungi | Trichophyton mentagrophytes | Growth Inhibition | Not yet elucidated | mdpi.com |
| Plants | Spinach Chloroplasts | Photosynthesis Inhibition | Interaction with D2 protein of Photosystem II | mdpi.com |
Future research directions will involve:
Structural Biology: Obtaining crystal structures of these compounds bound to their target enzymes (e.g., mycobacterial enoyl-ACP-reductase) to visualize the precise binding interactions.
Biophysical Analysis: Using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinities and thermodynamic parameters.
Advanced Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of derivatives to systematically probe the key structural features required for potent and selective inhibition, guided by mechanistic and structural insights.
By elucidating these fundamental mechanisms, researchers can rationally design more potent and selective agents for applications in agriculture or veterinary science, while also potentially uncovering new biological pathways.
Q & A
Q. What computational tools predict the metabolic stability of this compound derivatives?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, plasma protein binding, and half-life .
- In vitro validation : Perform microsomal stability assays (human liver microsomes + NADPH) and quantify parent compound degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
